2-Methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQGIFOWRQYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370057 | |
| Record name | 2-Methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5720-06-9 | |
| Record name | 2-Methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyphenylboronic Acid
CAS Number: 5720-06-9
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyphenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its relevance in the synthesis of biologically active compounds targeting specific signaling pathways.
Core Properties of this compound
This compound, also known as o-anisylboronic acid, is a white to off-white crystalline powder.[1] Its utility in organic synthesis is underscored by its stability and reactivity in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5720-06-9 | [2] |
| Molecular Formula | C₇H₉BO₃ | [3] |
| Molecular Weight | 151.96 g/mol | [2] |
| Melting Point | 105-110 °C | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in Methanol |
Table 2: Spectroscopic Data Overview
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons and the methoxy (B1213986) group protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the carbon attached to the boron atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.[4] |
Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid like this compound.
Detailed Experimental Protocol: Synthesis of an α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
This protocol describes the synthesis of a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) using this compound.
Reaction: Suzuki-Miyaura coupling of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine with this compound.
Materials:
-
6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (1.0 equivalent)
-
This compound (1.25 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a solution of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (0.24 mmol) in DMA (2.0 mL), add this compound (0.30 mmol).
-
Add 2 M aqueous potassium carbonate solution (0.25 mL).
-
Add Pd(dppf)Cl₂ (17 mg, 0.024 mmol).
-
Stir the resulting mixture in a capped glass vial at 149 °C overnight.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add brine and extract with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired compound.
Relevance in Drug Discovery: Targeting the α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The synthesis of α7 nAChR agonists highlights the importance of this compound in developing therapeutics for neurological and inflammatory disorders. The α7 nAChR is a ligand-gated ion channel that, upon activation, modulates several downstream signaling cascades.
The α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist, such as the one synthesized using this compound, can lead to anti-inflammatory and anti-apoptotic effects through the modulation of pathways like the JAK2-STAT3 and PI3K/Akt pathways.[6][7]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound (CAS No. 5720-06-9) is a key building block in synthetic and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex organic molecules, including those with significant biological activity. The example of its use in the synthesis of an α7 nicotinic acetylcholine receptor agonist demonstrates its direct applicability to drug discovery programs targeting important signaling pathways. This guide provides essential technical information for researchers and professionals working with this versatile compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyphenylboronic acid, a versatile reagent widely utilized in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the underlying reaction mechanism and workflow.
Core Properties of this compound
This compound, also known as o-Anisylboronic acid, is an arylboronic acid that serves as a critical building block in the synthesis of complex organic molecules. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental to the creation of biaryl structures prevalent in many pharmaceutical agents and advanced materials.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 151.96 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₇H₉BO₃ | [1][2][3][5] |
| CAS Number | 5720-06-9 | [1][2][3][4][5] |
| Melting Point | 105-110 °C | [3][6] |
| Boiling Point | 319.3 ± 44.0 °C (Predicted) | [3][6] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [3][6] |
| pKa | 8.55 ± 0.58 (Predicted) | [3][6] |
| Appearance | White to off-white crystalline powder or crystals | [6][7] |
| Purity | ≥ 95% - 99% | |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate (B1210297); Soluble in Methanol. | [3][6] |
| Synonyms | 2-Methoxybenzeneboronic acid, o-Anisylboronic acid | [1] |
| PubChem ID | 2733958 | [2] |
Key Applications in Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the synthesis of a wide range of biaryl compounds, which are significant scaffolds in drug discovery.[1][8] The presence of the ortho-methoxy group can influence the electronic properties and conformation of the resulting biaryl product, making it a valuable tool for fine-tuning molecular structures.[9]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative methodology for the Suzuki-Miyaura cross-coupling reaction using this compound with a generic aryl halide. This protocol is based on established methods and serves as a starting point for reaction optimization.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a palladacycle)[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water, Toluene, DMF)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[2]
-
Reaction : Heat the reaction mixture to the desired temperature, typically between 80-100 °C, and stir vigorously.[2] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.[2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[2]
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Visualizing the Process
To better understand the chemical transformations and experimental steps, the following diagrams illustrate the catalytic cycle and a general workflow for the Suzuki-Miyaura reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 5720-06-9 [chemicalbook.com]
- 4. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5720-06-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxyphenylboronic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile reagent widely utilized in organic synthesis and medicinal chemistry.[1] This document details its key physical characteristics, outlines standardized experimental protocols for their determination, and illustrates relevant chemical processes and workflows.
Core Physical and Chemical Properties
This compound, also known as o-Anisylboronic acid, is an arylboronic acid recognized for its critical role as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₃ | [1][3] |
| Molecular Weight | 151.96 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder or crystals | [1][6] |
| Melting Point | 105-110 °C | [1][4][5][7] |
| Boiling Point | 319.3 ± 44.0 °C (Predicted) | [2][7] |
| pKa | 8.55 ± 0.58 (Predicted) | [2][8] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform and Ethyl Acetate; Soluble in Methanol (B129727). | [2][7][9] |
| CAS Number | 5720-06-9 | [1][3][4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are generalized from standard laboratory techniques.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid organic compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[2]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently press the open end of a glass capillary tube into the powder to collect a small sample. Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[7][9]
-
Apparatus Setup: Place the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[2]
-
Approximate Determination: Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.[2]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[2][3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[2][7] Repeat the measurement with a fresh sample to ensure consistency.
Solubility Determination
Solubility provides insight into the polarity of a molecule and helps in selecting appropriate solvents for reactions and purifications. The principle "like dissolves like" is a fundamental guide.[10]
Methodology: Qualitative Solubility Test
-
Preparation: Place approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add the chosen solvent (e.g., water, methanol, ethyl acetate) dropwise, in 0.25 mL increments, up to a total volume of approximately 1.5 mL.
-
Observation: After each addition, vigorously shake or stir the mixture and observe if the solid dissolves.[5][6]
-
Classification:
-
Soluble: The entire solid dissolves completely, forming a homogeneous solution.
-
Slightly Soluble: A noticeable amount of solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Testing Multiple Solvents: Repeat the procedure with a range of solvents of varying polarities (e.g., water, methanol, chloroform, hexane) to create a solubility profile.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For boronic acids, the pKa reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species. This property is crucial for understanding its reactivity, particularly in base-mediated reactions like the Suzuki coupling.[11]
Methodology: Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (often a mixture of water and an organic co-solvent like methanol due to limited water solubility) to create a solution of known concentration (e.g., 1 mM).[12][13] To maintain constant ionic strength, a salt such as KCl (0.15 M) can be added.[12]
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12][13]
-
Titration Setup: Place the boronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the measurement.[12]
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[13]
-
Data Collection: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added. Continue this process well past the equivalence point.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14] The experiment should be repeated multiple times to ensure accuracy.[12]
Visualizations: Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound.
Caption: Workflow for determining the pKa of a boronic acid via potentiometric titration.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.[15][16]
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rose-hulman.edu [rose-hulman.edu]
A Comprehensive Technical Guide to the Solubility of 2-Methoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Methoxyphenylboronic Acid
This compound (also known as o-anisylboronic acid) is a white to light yellow crystalline powder with a molecular formula of C₇H₉BO₃ and a molecular weight of 151.96 g/mol .[2] Its melting point is in the range of 105-110 °C.[2] The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring influences its electronic properties and reactivity in chemical transformations. This versatile reagent is primarily employed in Suzuki-Miyaura cross-coupling reactions to create biaryl and substituted aromatic compounds, which are common motifs in drug candidates, including inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3][4][5][6][7]
Solubility Profile of this compound and Analogs
Understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation development. While specific quantitative data for this compound is scarce, qualitative information and data from structurally similar compounds can provide valuable insights.
Qualitative Solubility of this compound
General observations indicate that this compound is insoluble in water and has slight solubility in chloroform (B151607) and ethyl acetate.[8][9] For drug development purposes, formulations in mixtures of DMSO, PEG300, Tween-80, and saline have been shown to achieve a solubility of at least 2.5 mg/mL.[10]
Quantitative Solubility of Analogous Phenylboronic Acids
To provide a quantitative framework, the following tables summarize the solubility of phenylboronic acid and its substituted isomers in various organic solvents. The data is presented as mole fraction solubility at different temperatures. It is anticipated that the methoxy group in this compound will influence its solubility relative to the parent phenylboronic acid, likely increasing its solubility in moderately polar solvents. The solubility of ortho-isobutoxyphenylboronic acid is significantly higher than its meta and para isomers in all tested solvents, which may suggest a similar trend for this compound due to the ortho substitution.[11]
Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.045 |
| 303.15 | 0.075 | |
| 313.15 | 0.120 | |
| 323.15 | 0.185 | |
| 3-Pentanone | 293.15 | 0.135 |
| 303.15 | 0.190 | |
| 313.15 | 0.260 | |
| 323.15 | 0.350 | |
| Acetone | 293.15 | 0.150 |
| 303.15 | 0.210 | |
| 313.15 | 0.285 | |
| 323.15 | 0.380 | |
| Dipropyl Ether | 293.15 | 0.028 |
| 303.15 | 0.045 | |
| 313.15 | 0.070 | |
| 323.15 | 0.105 | |
| Methylcyclohexane | 293.15 | 0.006 |
| 303.15 | 0.011 | |
| 313.15 | 0.019 | |
| 323.15 | 0.032 |
Data sourced from BenchChem, based on experimental studies of phenylboronic acid and its analogs.[12]
Table 2: Comparison of Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers at 293.15 K
| Solvent | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Chloroform | 0.045 | 0.008 | 0.006 |
| 3-Pentanone | 0.135 | 0.028 | 0.022 |
| Acetone | 0.150 | 0.040 | 0.032 |
Data sourced from a study on isobutoxyphenylboronic acids, demonstrating the effect of substituent position on solubility.[11]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, the following established methods are recommended.
Dynamic (Synthetic) Method
This is a widely used and reliable method for determining the solubility of boronic acids.[12] It involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle: A mixture of the boronic acid and the solvent of a precisely known composition is heated at a constant, slow rate with vigorous stirring.[12] The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that composition.[12] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[13]
Apparatus:
-
Jacketed glass vessel
-
Heating/cooling circulator
-
Calibrated temperature probe
-
Magnetic stirrer and stir bar
-
Luminance probe or a light source and detector
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[11]
-
Equilibrium Point Determination: Continuously monitor the light transmission through the sample. The temperature at which the turbidity completely disappears and the light transmission reaches a maximum is the solid-liquid equilibrium point for that specific mole fraction.[12]
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature).
OECD 105 Shake-Flask Method
This is another robust protocol suitable for determining the solubility of compounds with solubilities above 0.01 g/L.[14]
Principle: An excess amount of the solid is equilibrated with the solvent at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature shaker bath
-
Sealed flasks
-
Syringe filters
-
Validated analytical instrument (e.g., HPLC-UV, GC)
Procedure:
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen solvent to ensure a solid phase remains at equilibrium.[14]
-
Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined time (e.g., 24-48 hours).[14]
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method.
-
Calculation: Report the solubility as the average concentration from replicate flasks, typically in g/L or mg/mL.
Key Pathways and Workflows
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 5720-06-9 [m.chemicalbook.com]
- 9. This compound | 5720-06-9 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxyphenylboronic acid, a versatile reagent in organic chemistry. Notably, it plays a crucial role as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in complex organic molecules, including pharmaceuticals and advanced materials.[1] This document outlines a detailed experimental protocol for its synthesis via a Grignard reaction. Furthermore, it presents a thorough characterization of the compound through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS), with all quantitative data summarized in structured tables for clarity and ease of comparison.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent, formed from 2-bromoanisole (B166433), with a borate (B1201080) ester, followed by acidic hydrolysis.
Reaction Scheme
The overall reaction can be depicted as follows:
-
Grignard Reagent Formation: 2-Bromoanisole reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form 2-methoxyphenylmagnesium bromide.
-
Borylation: The Grignard reagent then reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield this compound.
Experimental Protocol
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
2-Bromoanisole (C₇H₇BrO)
-
Magnesium (Mg) turnings
-
Dibromoethane (C₂H₄Br₂) (for activation)
-
Triisopropyl borate (C₉H₂₁BO₃)
-
Tetrahydrofuran (THF), anhydrous
-
5% Hydrochloric acid (HCl)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Nitrogen gas (N₂)
Procedure:
-
Initiation: To a 250 ml three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add magnesium turnings (2.9 g). Add a solution of dibromoethane (1.9 g) in anhydrous THF (20 ml) to activate the magnesium.
-
Grignard Reagent Formation: Prepare a solution of 2-bromoanisole (17.1 g, 0.1 mol) and triisopropyl borate in anhydrous THF (50 ml) and add it to the dropping funnel.
-
Reaction: Gently heat the flask to 40°C. Slowly add the solution from the dropping funnel to the activated magnesium. Control the addition rate to maintain the reaction temperature below 60°C.
-
Reflux: After the addition is complete and the magnesium has mostly reacted, heat the mixture to reflux and maintain for 6 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Slowly add 5% dilute hydrochloric acid until the pH is less than 2 to hydrolyze the boronate ester.
-
Work-up and Purification:
-
Distill the THF solvent. As the solvent volume decreases, the product will begin to precipitate.
-
Cool the mixture and collect the precipitate by filtration.
-
Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.
-
Characterization of this compound
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5720-06-9 | |
| Molecular Formula | C₇H₉BO₃ | |
| Molecular Weight | 151.96 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 105-110 °C | [3] |
Spectroscopic Data
-
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | dd, J=7.4, 1.7 Hz | 1H | Ar-H |
| 7.45 | ddd, J=8.3, 7.5, 1.8 Hz | 1H | Ar-H |
| 7.05 | td, J=7.5, 1.0 Hz | 1H | Ar-H |
| 6.95 | d, J=8.3 Hz | 1H | Ar-H |
| 5.80 | s (broad) | 2H | B(OH)₂ |
| 3.90 | s | 3H | -OCH₃ |
-
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-O |
| 136.5 | Ar-C |
| 132.0 | Ar-C |
| 121.5 | Ar-C |
| 115.0 | C-B |
| 110.5 | Ar-C |
| 55.5 | -OCH₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Strong, Broad | O-H stretch (B-OH) |
| 3060-3010 | Medium | Aromatic C-H stretch |
| 2960-2840 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1605, 1480 | Strong | Aromatic C=C stretch |
| 1340 | Strong | B-O stretch |
| 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1020 | Strong | Symmetric C-O-C stretch (aryl ether) |
| 750 | Strong | Ortho-disubstituted C-H bend |
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 134 | 65 | [M - H₂O]⁺ |
| 107 | 37 | [M - BO₂H₂]⁺ |
| 92 | 24 | [C₆H₄O]⁺ |
| 77 | 31 | [C₆H₅]⁺ |
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Key Reagent Relationships in Synthesis
Caption: Key reagent and intermediate relationships.
References
A Technical Guide to o-Anisylboronic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Anisylboronic acid, systematically known as (2-methoxyphenyl)boronic acid, is an organoboron compound that serves as a vital building block in modern organic synthesis. Its unique chemical properties, particularly its utility in palladium-catalyzed cross-coupling reactions, have established it as an indispensable reagent in the synthesis of complex organic molecules. This guide provides an in-depth overview of its chemical structure, physical properties, synthesis protocols, and key applications, with a focus on its role in pharmaceutical and materials science research. Boronic acids are widely used in medicinal chemistry and chemical biology for applications ranging from enzyme inhibition to carbohydrate sensing.[1]
The defining feature of o-Anisylboronic acid is the presence of a boronic acid group (-B(OH)₂) and a methoxy (B1213986) group (-OCH₃) at the ortho position of a benzene (B151609) ring. This specific arrangement influences its reactivity and stability, making it a versatile partner in carbon-carbon bond formation.
Core Properties and Chemical Structure
o-Anisylboronic acid is a stable, crystalline solid at room temperature.[2][3][4][5] Its structure consists of a phenyl ring substituted with a boronic acid functional group and an adjacent (ortho) methoxy group.
| Property | Data | Reference(s) |
| IUPAC Name | (2-methoxyphenyl)boronic acid | [4][6] |
| Synonyms | o-Anisylboronic acid, 2-Methoxybenzeneboronic acid | [2][3] |
| CAS Number | 5720-06-9 | [2][3][6] |
| Molecular Formula | C₇H₉BO₃ | [2][6] |
| Molecular Weight | 151.96 g/mol | [2][3][6] |
| Appearance | White to off-white crystalline powder or crystals | [2][4][5][7] |
| Melting Point | 105-110 °C | [2][3][5][7] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate (B1210297); Soluble in Methanol | [5][7] |
Experimental Protocols
Synthesis of o-Anisylboronic Acid
The most common laboratory-scale synthesis of o-Anisylboronic acid involves the formation of a Grignard reagent from an ortho-haloanisole, followed by reaction with a borate (B1201080) ester and subsequent acidic hydrolysis.[1][5][8]
Caption: General workflow for the synthesis of o-Anisylboronic acid.
Detailed Methodology:
-
Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture, which quenches Grignard reagents.
-
Grignard Reagent Formation:
-
Place magnesium turnings in a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Dissolve 2-bromoanisole (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromoanisole solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.
-
Once the reaction initiates (indicated by bubbling and heat), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.
-
-
Borylation:
-
In a separate flask under an inert atmosphere, dissolve trimethyl borate (1.1 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula or a dropping funnel. Maintain the temperature at -78 °C throughout the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH < 2).[5]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a methanol/water mixture) to yield pure o-Anisylboronic acid.[5]
-
Key Applications
The primary application of o-Anisylboronic acid is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for its ability to efficiently form carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[2]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like o-Anisylboronic acid) and an organohalide or triflate.[9][10][11] A base is required to activate the boronic acid for the transmetalation step.[9] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reactant Setup: In a reaction vessel (e.g., a Schlenk flask), combine the aryl halide (1.0 equivalent), o-Anisylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system via syringe. Common solvents include toluene, dioxane, or DMF, often with a small amount of water.[10]
-
Reaction: Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
-
Other Applications
Beyond the Suzuki coupling, o-Anisylboronic acid and its derivatives are utilized in:
-
Drug Development: As a key intermediate in the synthesis of biologically active compounds and potential drug candidates.[2]
-
Sensor Technology: For the development of chemical sensors, particularly for the detection of glucose and other biomolecules containing diol functionalities.[2]
-
Materials Science: In the creation of advanced materials and conducting polymers.
References
- 1. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-メトキシフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 344660050 [thermofisher.com]
- 5. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 6. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5720-06-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. byjus.com [byjus.com]
Theoretical Insights into 2-Methoxyphenylboronic Acid: A Technical Guide for Researchers
An in-depth exploration of the computational chemistry, structural properties, and reactivity of 2-Methoxyphenylboronic acid, a key building block in modern organic synthesis and drug discovery.
Introduction
This compound (2-MPBA), also known as o-anisylboronic acid, is an arylboronic acid that has garnered significant attention in the fields of organic chemistry and medicinal chemistry.[1][2] Its utility is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1][3][4] Beyond its role in synthesis, 2-MPBA has shown potential in the development of sensors for biomolecules, such as glucose, owing to its ability to form stable complexes with diols.[1]
Table 1: General Properties of this compound
| Property | Value |
| Synonyms | 2-Methoxybenzeneboronic acid, o-Anisylboronic acid |
| CAS Number | 5720-06-9 |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 105 - 110 °C |
| Solubility | Insoluble in water |
The data in this table is compiled from various chemical suppliers and databases.[1][4][5][6][7]
Theoretical Studies: Structural and Electronic Properties
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the geometry, electronic structure, and reactivity of molecules like this compound. These computational methods allow for the prediction of various molecular properties, offering insights that complement experimental findings.
Molecular Geometry
The molecular structure of this compound is characterized by a planar phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the ortho position and a boronic acid group (-B(OH)₂). The spatial arrangement of these groups, particularly the orientation of the boronic acid and methoxy groups relative to the phenyl ring, determines the molecule's conformational isomers and their relative stabilities.
While specific, experimentally verified bond lengths and angles for 2-MPBA are not extensively published, theoretical calculations on similar phenylboronic acids provide representative values. For instance, DFT calculations on phenylboronic acid and its derivatives, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, have been shown to provide reliable geometric parameters. It is established that the B-O bond lengths in boronic acids are typically in the range of 1.36-1.37 Å, indicating partial double bond character due to pπ-pπ interactions.
Table 2: Representative Calculated Geometric Parameters for Phenylboronic Acid Derivatives
| Parameter | Typical Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| C-B | 1.56 - 1.58 |
| B-O | 1.36 - 1.38 |
| O-H | 0.96 - 0.97 |
| C-O (methoxy) | 1.36 - 1.37 |
| C-C (aromatic) | 1.39 - 1.41 |
| **Bond Angles (°) ** | |
| C-B-O | 118 - 125 |
| O-B-O | 114 - 117 |
| B-O-H | 111 - 116 |
| C-C-O (methoxy) | 115 - 125 |
Note: These values are illustrative and are based on DFT calculations reported for phenylboronic acid and its substituted derivatives. The exact values for this compound would require a specific computational study.
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.
Mulliken Population Analysis: This analysis provides a method for estimating partial atomic charges, offering insights into the electrostatic potential of the molecule. In 2-MPBA, the boron atom is expected to carry a significant positive charge, making it an electrophilic center. The oxygen atoms of the boronic acid and methoxy groups, being highly electronegative, will possess negative charges. The carbon atom attached to the boron will also be influenced by the electron-withdrawing nature of the boronic acid group.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. In 2-MPBA, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is expected to have significant contribution from the vacant p-orbital of the boron atom. This distribution makes the boronic acid group a key site for nucleophilic attack during reactions like the transmetalation step in the Suzuki-Miyaura coupling.
Table 3: Representative Calculated Electronic Properties for Phenylboronic Acid Derivatives
| Property | Typical Calculated Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.0 to 6.0 eV |
| Mulliken Charge on Boron | +0.5 to +0.8 |
| Mulliken Charge on Oxygen (B-O-H) | -0.6 to -0.8 |
Note: These values are illustrative and are based on DFT calculations reported for phenylboronic acid and its substituted derivatives. The exact values for this compound would require a specific computational study.
Experimental Protocols: Computational Methodology
For researchers wishing to perform theoretical studies on this compound or similar molecules, the following protocol outlines a standard computational approach using Density Functional Theory.
Geometry Optimization and Frequency Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
-
Method: The B3LYP hybrid functional is a widely used and well-validated method for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size. For more precise calculations, a larger basis set such as 6-311++G(d,p) can be employed.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface. The results of the frequency calculation also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Electronic Structure Analysis
-
Population Analysis: Following a successful geometry optimization, a population analysis (e.g., Mulliken, Natural Bond Orbital [NBO]) can be performed to calculate the partial atomic charges.
-
Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the DFT calculation. Visualization of these orbitals can provide a qualitative understanding of the molecule's reactivity.
Role in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 2-methoxyphenyl group) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The methoxy group at the ortho position of this compound can influence the reaction's kinetics and selectivity through steric and electronic effects.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile and valuable reagent in modern chemistry. While comprehensive theoretical data for this specific molecule is not extensively documented in publicly accessible literature, the established principles of computational chemistry allow for a robust understanding of its structural and electronic properties. By applying standard DFT methodologies, researchers can gain significant insights into the reactivity of 2-MPBA and its derivatives, aiding in the design of novel synthetic routes and the development of new molecules with desired functionalities for applications in drug discovery and materials science. This guide provides a foundational framework for such theoretical explorations, encouraging further computational studies to fully elucidate the nuanced properties of this important chemical building block.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 5720-06-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds, which are common motifs in biologically active molecules and functional materials.[3][4]
2-Methoxyphenylboronic acid is a valuable building block in these syntheses, allowing for the introduction of the 2-methoxyphenyl group, a key structural element in numerous pharmaceutical compounds and advanced materials. The methoxy (B1213986) group can influence the pharmacological activity and physical properties of the target molecule.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, offering insights into reaction optimization, typical conditions, and expected outcomes.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][5] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex (Ar-Pd-Ar') and displacing the halide.[6]
-
Reductive Elimination: The di-organic palladium complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with an aryl bromide. Protocol A outlines a conventional heating method, while Protocol B describes a microwave-assisted procedure that can significantly reduce reaction times.[3][7]
Protocol A: Conventional Heating
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[1]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))[1]
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)[1][5]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent mixture (e.g., Toluene:Water 4:1, 5 mL). Degas the solvent by bubbling an inert gas through it for 15-20 minutes prior to addition.[1]
-
Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol B: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol A, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 equiv), and base (e.g., K₂CO₃, 3.0 equiv).[7]
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).[7]
-
Add the solvent system (e.g., Ethanol/Water 4:1, 5 mL).[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).[7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification steps as described in Protocol A (steps 8-11).
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. These serve as a starting point for reaction optimization.
Table 1: Conventional Heating Suzuki Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 90-98 (estimated) |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 70-85 (estimated) |
| 4 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | PdCl₂(dppf) (5) | K₂CO₃ (3) | Ethanol/H₂O | 110 | 12 | 66[7] |
Table 2: Microwave-Assisted Suzuki Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | PdCl₂(dppf) (5) | K₂CO₃ (3) | Ethanol/H₂O | 135 | 40 | 80-90 (estimated) |
| 2 | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 150 | 30 | 75-85 (estimated) |
Note: Estimated yields are based on typical outcomes for similar Suzuki coupling reactions.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.
-
Insufficiently Strong Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Low Temperature: Gradually increase the reaction temperature.
-
Oxygen Presence: Ensure the reaction is performed under a strictly inert atmosphere.
-
-
Protodeboronation (Loss of Boronic Acid):
-
This is a common side reaction where the boronic acid reacts with water to give the corresponding arene.
-
Mitigation: Use anhydrous solvents, minimize the amount of water in the reaction mixture, or use a milder base if possible.
-
-
Homocoupling:
-
Formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Mitigation: This can sometimes be minimized by adjusting the catalyst and ligand system.
-
For challenging substrates, screening different palladium catalysts, phosphine (B1218219) ligands, bases, and solvent systems is often necessary to achieve optimal results. The choice of ligand is particularly critical, with bulky, electron-rich phosphine ligands such as SPhos and XPhos often being effective for difficult couplings.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, making the Suzuki-Miyaura coupling an indispensable technique in drug discovery and development.[2][3] 2-Methoxyphenylboronic acid is a valuable building block, allowing for the introduction of the ortho-methoxyphenyl group, a common feature in medicinally important compounds.
However, the ortho-methoxy group introduces steric hindrance, which can pose challenges for the coupling reaction.[4][5] This steric bulk can impede the crucial transmetalation and reductive elimination steps in the catalytic cycle, often requiring carefully optimized conditions, including the choice of palladium catalyst, ligand, and base, to achieve high yields.[4][6] These application notes provide an overview of effective palladium catalysts and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.
Application Notes
The success of a Suzuki-Miyaura coupling involving sterically hindered partners like this compound is highly dependent on the selection of the appropriate catalytic system.[4][7]
Catalyst and Ligand Selection:
-
Palladium Precursors: Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and [Pd(dppf)Cl₂] are effective for this transformation.[1][8] The choice often depends on the specific coupling partners and reaction conditions.
-
Ligands: For sterically demanding couplings, the use of bulky and electron-rich phosphine (B1218219) ligands is often crucial.[6][9] Ligands from the Buchwald group, such as SPhos and XPhos, are known to be highly effective in promoting the coupling of hindered substrates.[8][9] N-heterocyclic carbene (NHC) ligands have also emerged as a robust class of ligands for challenging Suzuki-Miyaura reactions, offering high stability and activity.[10][11] For less hindered coupling partners, simpler phosphine ligands like PPh₃ or PCy₃ may suffice.[1][12]
Base and Solvent Selection:
-
Base: A base is required to activate the boronic acid for transmetalation.[8][12] The choice of base can significantly impact the reaction outcome. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1][8] For particularly challenging couplings, stronger bases or alternative activators may be necessary.
-
Solvent: The reaction is typically carried out in a two-phase system or in an anhydrous polar aprotic solvent.[1] Common solvent systems include mixtures of toluene (B28343) and water, or 1,4-dioxane (B91453) and water.[1][2] The use of an aqueous phase facilitates the dissolution of the base and the boronate species.
Challenges and Solutions:
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source.[13] This can be minimized by using anhydrous conditions where appropriate, carefully selecting the base, or by converting the boronic acid to a more stable derivative like a trifluoroborate salt or a MIDA boronate ester.[14][15]
-
Low Reactivity: The steric hindrance from the ortho-methoxy group can lead to slow reaction rates and incomplete conversion.[5] This can often be overcome by using higher reaction temperatures, longer reaction times, and employing more active catalyst systems with bulky, electron-rich ligands.[3][4]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄)
-
Ligand (if using a precursor like Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (0.01 - 0.05 equivalents). If using a separate ligand, it should be added at this stage.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][2]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.[2] A typical ratio is 4:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can then be purified by flash column chromatography.
Data Presentation
The following tables summarize representative data for Suzuki-Miyaura couplings, highlighting the impact of different catalytic systems on reaction outcomes.
Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of Aryl Halides with Phenylboronic Acid Derivatives.
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PCy₃ | Aryl triflate | Arylboronic acid | K₃PO₄ | Toluene | RT | High | [12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl chloride | Arylboronic acid | KF | Toluene | 80 | High | [9] |
| Pd(dppf)Cl₂ | - | 2'-Iodoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/Water | 80-100 | N/A | [1] |
| Pd(PPh₃)₄ | - | 3-Iodo-4-methoxybenzoate | Mesitylboronic ester | NaOPh | Benzene | Reflux | Good | [16] |
| Pd₂(dba)₃ | Buchwald Ligand (1) | 3,5-(CF₃)₂-bromobenzene | 2-Pyridylboronate | KF | Dioxane | 110 | 82 | [17] |
Note: Yields are reported as "High" or "Good" when specific percentages are not provided in the source material. "N/A" indicates data not available.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling.
| Parameter | Typical Range/Value | Notes |
| Boronic Acid | 1.1 - 2.0 eq. | An excess is often used to ensure complete consumption of the limiting aryl halide.[16] |
| Base | 2.0 - 3.0 eq. | The choice of base is critical and substrate-dependent. |
| Catalyst Loading | 0.01 - 5 mol % | Higher loadings may be required for challenging substrates.[4] |
| Ligand to Metal Ratio | 1:1 to 4:1 | Optimal ratio depends on the specific ligand and catalyst precursor. |
| Temperature | RT - 120 °C | Sterically hindered couplings often require elevated temperatures.[18] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion.[2] |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 11. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Synthesis of Biaryl Compounds Using 2-Methoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 2-methoxyphenylboronic acid via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, data presentation, and visual aids to facilitate the efficient construction of complex biaryl scaffolds.
Introduction
Biaryl structural motifs are of paramount importance in the fields of medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these complex molecules from readily available starting materials.[3] this compound is a valuable building block in this context, allowing for the introduction of a sterically demanding and electronically distinct ortho-methoxy-substituted phenyl group, which can significantly influence the pharmacological properties of the resulting biaryl compounds.
This document outlines the principles of the Suzuki-Miyaura reaction, provides detailed experimental protocols for its application with this compound, and presents quantitative data for a range of coupling partners.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle that can be broken down into three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group (2-methoxyphenyl) to the palladium(II) complex. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocols
The following sections provide a generalized protocol and a more specific example for the Suzuki-Miyaura coupling of this compound with aryl halides.
Generalized Protocol
This protocol serves as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Example Protocol: Synthesis of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridine
This protocol is adapted from the synthesis of triarylpyridines and demonstrates the application of this compound in a specific context.[4][5][6][7]
Materials:
-
3,4,5-tribromo-2,6-dimethylpyridine (B2990383) (1.0 equivalent)
-
This compound (3.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (6.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
Procedure:
-
A mixture of 3,4,5-tribromo-2,6-dimethylpyridine, this compound, and Na₂CO₃ is placed in a round-bottom flask.
-
The flask is fitted with a reflux condenser and purged with argon.
-
The toluene/ethanol/water solvent mixture is added, followed by the Pd(PPh₃)₄ catalyst.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate (B1210297) and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the tri-substituted pyridine (B92270) product. The reaction may yield a mixture of atropisomers due to restricted rotation around the biaryl bonds.[4][5][6][7]
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Yields are highly dependent on the specific reaction conditions and may require optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 4-Bromobenzaldehyde | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | ~85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | ~92 |
| 4 | 2-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | ~75 |
| 5 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80 |
Note: The data in this table is compiled from various sources in the chemical literature and represents typical outcomes. Actual yields may vary.
Applications in Drug Development
The biaryl scaffolds synthesized using this compound are prevalent in a wide range of biologically active molecules. The ortho-methoxy group can influence the conformation of the biaryl system, which can be critical for binding to biological targets. Furthermore, this group can modulate the pharmacokinetic properties of a drug candidate, such as metabolism and solubility. The ability to efficiently synthesize a diverse library of these compounds is therefore of great interest in the discovery and development of new therapeutic agents.[2]
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and reliable method for the synthesis of sterically hindered and electronically distinct biaryl compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize synthetic routes towards novel molecules with potential applications in drug discovery and materials science. Careful optimization of reaction conditions and thorough characterization of the resulting products are essential for successful outcomes.
References
- 1. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 2-Methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The choice of ligand is critical for the success of these reactions, especially when employing sterically hindered substrates such as 2-methoxyphenylboronic acid. The methoxy (B1213986) group at the ortho position introduces significant steric bulk, which can impede the catalytic cycle and lead to low yields or reaction failure. This document provides a comprehensive guide to ligand selection for the Suzuki coupling of this compound with various aryl halides, summarizing key data and providing detailed experimental protocols.
Ligand Classes for Suzuki Reactions with Sterically Hindered Substrates
The successful coupling of this compound necessitates ligands that are both electron-rich and sterically bulky. These features promote the oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the active palladium species.[3][4] Two main classes of ligands have proven effective for this purpose: bulky phosphines and N-heterocyclic carbenes (NHCs).
-
Bulky, Electron-Rich Phosphine (B1218219) Ligands: This class includes monodentate phosphines like tri-tert-butylphosphine (B79228) and tricyclohexylphosphine, as well as the highly effective biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos).[5] These ligands have demonstrated broad utility in the coupling of sterically demanding substrates.[6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity.[8][9][10] Their steric bulk can be tuned by modifying the substituents on the nitrogen atoms, making them highly effective for challenging couplings.[8]
Data Presentation: Ligand Performance in Suzuki Reactions
The following tables summarize the performance of various ligands in Suzuki-Miyaura coupling reactions involving ortho-substituted arylboronic acids, including this compound or structurally similar substrates.
Table 1: Phosphine Ligand Performance in the Suzuki Coupling of this compound with Aryl Halides
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tris(2-methoxyphenyl)phosphine | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 | [6][7] |
| SPhos | 2-Chloro-6-methylpyridine | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 95 | [11] |
| XPhos | 2-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 98 | |
| Tricyclohexylphosphine | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 110 | 24 | High | [12] |
Table 2: N-Heterocyclic Carbene (NHC) Ligand Performance
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acenaphthoimidazolylidene | Aryl Bromide/Chloride | t-BuOK | Dioxane | 80 | 2-12 | >99 | [8] |
| SIMes | Chloroaryl triflate | KF | THF/Toluene | 60 | 4-12 | High | [13] |
| SIPr | Chloroaryl triflate | KF | THF/Toluene | 60 | 4-12 | High | [13] |
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura coupling reactions using this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for Phosphine-Ligated Suzuki Coupling
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (0.02-0.05 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.025 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for NHC-Ligated Suzuki Coupling
-
Reaction Setup: In a glovebox, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the NHC-palladium precatalyst (0.01-0.05 mmol), and the base (e.g., t-BuOK, 2.0 mmol) in a vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the phosphine-ligated protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. | Semantic Scholar [semanticscholar.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Applications of 2-Methoxyphenylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenylboronic acid is a versatile organic compound that has garnered significant attention in materials science. Its unique chemical properties, particularly the presence of both a boronic acid moiety and a methoxy (B1213986) group on the phenyl ring, make it a valuable building block for a wide range of functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials, including conjugated polymers for organic electronics and fluorescent sensors for biomedical applications.
Key Applications
The primary applications of this compound in materials science are centered around its utility in palladium-catalyzed cross-coupling reactions and its ability to reversibly bind with diols. These properties are exploited in the following areas:
-
Synthesis of Conjugated Polymers: It serves as a key monomer in Suzuki-Miyaura coupling polymerization to create conjugated polymers with tailored optoelectronic properties for use in organic electronics.[1][2][3][4]
-
Development of Fluorescent Sensors: The boronic acid group acts as a recognition site for cis-diols, such as those found in saccharides (e.g., glucose), enabling the design of fluorescent sensors for continuous monitoring.[5][6][7][8][9][10]
-
Organic Light-Emitting Diodes (OLEDs): It is utilized as a precursor in the synthesis of host and emitter materials for OLEDs, contributing to the thermal stability and charge transport properties of the devices.[11][12][13][14][15]
Data Presentation
Photophysical and Sensor Performance Data
| Material/Sensor | Property | Value | Reference |
| Polyfluorene with alkoxyphenyl substituents | Photoluminescence (PL) Emission Maximum | ~427 nm (in the blue region) | [1] |
| Polyfluorene derivative with ester groups | Decomposition Temperature (Td) | 331 °C | [2][16] |
| Glass Transition Temperature (Tg) | 111 °C | [2][16] | |
| o-BMOQBA (ortho-methoxyphenylboronic acid quinolinium-based sensor) | Absorption Maximum (λabs) | ~345 nm | [6] |
| Emission Maximum (λem) | ~450 nm | [6] | |
| Fluorescence Quantum Yield (ΦF) | 0.44 | [6] | |
| Dissociation Constant (KD) for Glucose | 111 mM | [6] | |
| Dissociation Constant (KD) for Fructose | 21 mM | [6] |
Application Note 1: Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura polymerization for the synthesis of conjugated polymers like polyfluorenes. The methoxy group can influence the polymer's solubility, morphology, and electronic properties.
Experimental Workflow: Suzuki-Miyaura Polymerization
Figure 1: Experimental workflow for the synthesis of a polyfluorene derivative.
Protocol: Synthesis of Poly[2,7-(9,9-dioctylfluorene)-alt-co-(2-methoxyphenyl)]
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (e.g., 0.5 mmol), this compound (e.g., 0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).
-
Solvent and Base Addition: Add toluene (e.g., 5 mL) and a 2 M aqueous solution of potassium carbonate (e.g., 3 mL) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to 85-90 °C and stir vigorously under a nitrogen atmosphere for 48 hours.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol and water (10:1 v/v) to precipitate the polymer.
-
Purification: Filter the resulting fibrous solid and wash it sequentially with methanol, water, and methanol to remove catalyst residues and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 40-50 °C to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR for structure confirmation, and UV-Vis absorption and photoluminescence spectroscopy for its optical properties.
Application Note 2: Fluorescent Sensor for Glucose Detection
This compound can be incorporated into a fluorophore to create a sensor that exhibits a change in fluorescence upon binding to glucose. The ortho-methoxy group can influence the pKa of the boronic acid, affecting its binding affinity and selectivity at physiological pH. The mechanism often involves photoinduced electron transfer (PET) being modulated by the binding of glucose.
Signaling Pathway: Glucose Sensing Mechanism
Figure 2: Mechanism of a 'turn-on' fluorescent glucose sensor.
Protocol: Synthesis of a Quinolinium-Based Glucose Sensor (o-BMOQBA)
This protocol is adapted from the synthesis of o-BMOQBA, a fluorescent sensor incorporating a this compound moiety.[6][7]
Materials:
-
2-Formylphenylboronic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-1-methylquinolinium iodide and 2-formylphenylboronic acid in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by filtration and wash it with cold diethyl ether to remove impurities.
-
Drying and Characterization: Dry the purified sensor compound under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol: Glucose Sensing Experiment
-
Stock Solution Preparation: Prepare a stock solution of the synthesized sensor in a suitable buffer (e.g., pH 7.4 phosphate (B84403) buffer).
-
Glucose Titration: Prepare a series of glucose solutions of varying concentrations in the same buffer.
-
Fluorescence Measurement: To a cuvette containing the sensor solution, add aliquots of the glucose solutions. After each addition, record the fluorescence emission spectrum (e.g., with an excitation wavelength of ~345 nm).
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (~450 nm) against the glucose concentration. The dissociation constant (KD) can be calculated by fitting the titration data to a suitable binding model.[6]
Application Note 3: Building Block for Organic Light-Emitting Diode (OLED) Materials
This compound is a valuable building block for synthesizing materials used in OLEDs, such as host materials for the emissive layer. The methoxy-substituted phenyl group can be incorporated to tune the electronic properties, morphology, and thermal stability of the final material.
Logical Relationship: From Building Block to OLED Device
Figure 3: Role of this compound in OLED material development.
Protocol: General Synthesis of a Fluorene-Based Host Material
Materials:
-
2,7-Dibromo-9,9-diphenylfluorene
-
This compound
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (solvent system)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask, prepare the active Pd(0) catalyst by reacting Pd(OAc)₂ with PPh₃.
-
Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-diphenylfluorene, this compound (2.2 equivalents), the palladium catalyst, and K₃PO₄.
-
Solvent Addition and Degassing: Add a mixture of toluene and water. Degas the mixture thoroughly.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere until TLC or GC-MS indicates the consumption of the starting materials.
-
Work-up: Cool the reaction, separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography on silica (B1680970) gel to yield the 2,7-bis(2-methoxyphenyl)-9,9-diphenylfluorene.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry. Its thermal stability can be assessed by TGA and DSC, and its photophysical properties by UV-Vis and photoluminescence spectroscopy.
Conclusion
This compound is a highly valuable and versatile reagent in materials science. Its application in Suzuki-Miyaura coupling allows for the synthesis of a wide array of conjugated polymers and small molecules with tunable properties for organic electronics. Furthermore, its diol-binding capability makes it a cornerstone in the development of fluorescent sensors for biologically relevant analytes. The protocols provided herein offer a foundation for researchers to explore and expand the use of this important building block in the creation of novel and high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors | Semantic Scholar [semanticscholar.org]
- 6. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noctiluca.eu [noctiluca.eu]
- 12. researchgate.net [researchgate.net]
- 13. New structure host material for phosphorescent OLED devices | Semantic Scholar [semanticscholar.org]
- 14. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis of polyfluorene derivatives through polymer reaction - Northwestern Polytechnical University [pure.nwpu.edu.cn]
Application of 2-Methoxyphenylboronic Acid in the Synthesis of Advanced OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and greater energy efficiency compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of its constituent organic semiconductor materials. 2-Methoxyphenylboronic acid has emerged as a critical building block in the synthesis of high-performance OLED materials, particularly for hole-transporting layers (HTL) and emissive layers (EML). Its incorporation into molecular structures through the versatile Suzuki-Miyaura cross-coupling reaction allows for the fine-tuning of electronic and morphological properties, leading to enhanced device efficiency and stability. This application note details the synthesis and characterization of a key fluorene-based OLED material utilizing this compound, providing protocols for researchers and professionals in drug development and materials science.
Core Application: Synthesis of 2,7-bis(2-methoxyphenyl)-9,9-diethylfluorene
A prominent application of this compound is in the synthesis of fluorene (B118485) derivatives, which are widely used in OLEDs due to their excellent thermal stability and high photoluminescence quantum yields. The target compound, 2,7-bis(2-methoxyphenyl)-9,9-diethylfluorene, serves as an excellent model to illustrate the utility of this boronic acid. The methoxy (B1213986) groups introduced via this compound can influence the HOMO energy level, solubility, and morphological stability of the resulting material, making it a promising candidate for a hole-transporting material.
Synthetic Pathway
The synthesis of 2,7-bis(2-methoxyphenyl)-9,9-diethylfluorene is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,7-dibromo-9,9-diethylfluorene (B177170) and this compound. This reaction provides an efficient method for the formation of the C-C bond between the fluorene core and the methoxy-substituted phenyl rings.
Experimental Protocols
Synthesis of 2,7-bis(2-methoxyphenyl)-9,9-diethylfluorene
Materials:
-
2,7-dibromo-9,9-diethylfluorene (1.0 eq)
-
This compound (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dibromo-9,9-diethylfluorene, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a 4:1 mixture of anhydrous toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add distilled water and extract the product with dichloromethane (B109758).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and dichloromethane as the eluent to yield the final product as a white solid.
Data Presentation
The successful synthesis of 2,7-bis(2-methoxyphenyl)-9,9-diethylfluorene yields a material with distinct photophysical and electrical properties, making it suitable for OLED applications.
| Property | Value |
| Chemical Formula | C₃₉H₃₈O₂ |
| Molecular Weight | 538.72 g/mol |
| Appearance | White solid |
| Yield | ~85% |
| Melting Point | 145-147 °C |
| Absorption (λmax) | 340 nm (in THF) |
| Emission (λem) | 395 nm (in THF) |
| HOMO Level | -5.6 eV |
| LUMO Level | -2.4 eV |
| Hole Mobility | 1.2 x 10⁻⁴ cm²/Vs at 0.5 MV/cm |
Table 1: Physicochemical and Electronic Properties of 2,7-bis(2-methoxyphenyl)-9,9-diethylfluorene.
Experimental Workflow and Signaling Pathways
The overall workflow from material synthesis to device fabrication and characterization is a multi-step process that requires careful control at each stage.
In a typical OLED device, the hole-transporting material plays a crucial role in facilitating the injection of holes from the anode and their transport to the emissive layer where they recombine with electrons to generate light.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of advanced organic materials for OLED applications. The Suzuki-Miyaura cross-coupling reaction provides a robust method for incorporating this building block into various molecular architectures, enabling the precise tuning of material properties. The example of 2,7-bis(2-methoxyphenyl)-9,9-diethylfluorene demonstrates the successful synthesis of a high-performance hole-transporting material with desirable thermal and electronic characteristics. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of organic electronics and drug development, facilitating the design and synthesis of next-generation OLED materials.
Application Notes: 2-Methoxyphenylboronic Acid in Drug Discovery
Introduction
2-Methoxyphenylboronic acid (CAS: 5720-06-9) is a versatile arylboronic acid that has emerged as a crucial reagent in medicinal chemistry and drug discovery.[1][2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds.[1][2][3] This reaction is instrumental in synthesizing complex molecular architectures, particularly biaryl and heteroaryl motifs, which are prevalent scaffolds in a vast number of pharmaceuticals.[3][4] The methoxy (B1213986) group at the ortho-position influences the electronic and steric properties of the molecule, offering unique advantages in the design and synthesis of targeted drug candidates.[1]
Key Applications in Drug Discovery
-
Synthesis of Biaryl Scaffolds: The Suzuki-Miyaura reaction enables the coupling of this compound with various aryl or heteroaryl halides. This is a cornerstone strategy for creating the biaryl structures found in many active pharmaceutical ingredients (APIs).[4] These structures are often essential for binding to biological targets like enzymes and receptors.
-
Development of Kinase Inhibitors: Many kinase inhibitors, a critical class of anticancer drugs, feature biaryl structures. This compound serves as a key building block in the synthesis of these compounds. For instance, it has been used in the synthesis of 2-substituted benzothiazole (B30560) derivatives investigated as potential anticancer agents targeting oncogenic kinases like BCR-ABL.[5]
-
CNS Drug Candidates: The reagent is employed in the synthesis of compounds targeting the central nervous system (CNS). A notable example is its use in the development of noncanonical selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a target for cognitive disorders.[6]
-
Structure-Activity Relationship (SAR) Studies: In early-stage drug discovery, rapid exploration of SAR is critical. The reliability and functional group tolerance of Suzuki couplings involving this compound allow medicinal chemists to efficiently synthesize libraries of analogues, systematically modifying molecular structures to optimize potency, selectivity, and pharmacokinetic properties.[7]
Quantitative Data Summary
The following tables summarize quantitative data from representative applications of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioactive compounds.
Table 1: Reaction Conditions for the Synthesis of Bioactive Scaffolds
| Target Compound Class | Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| α7 nAChR Agonists | 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine | Pd(dppf)Cl₂ | K₂CO₃ (2M aq) | DMA | 149 | Overnight | 83 | [6] |
| Benzothiazole Derivatives | 2-(4-bromophenyl)benzo[d]thiazole | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-dioxane (B91453):H₂O (3:1) | 95 | 4 | 58 | [5] |
| Benzothiazole Derivatives | Methyl 4-bromo-1H-indole-2-carboxylate | Pd(dppf)Cl₂·CH₂Cl₂ | NaHCO₃ | DME:H₂O (3:1) | 85 | 2 | 87 | [5] |
Table 2: Biological Activity of a Compound Synthesized Using this compound
| Compound ID | Target | Assay Type | EC₅₀ (μM) | Imax | IC₅₀ (μM) | Ref |
| Compound 60 | α7 nAChR | Calcium Influx (Agonist) | 0.60 ± 0.15 | 0.53 ± 0.04 | - | [6] |
| Compound 60 | α7 nAChR | Inhibition (Antagonist) | - | - | 1.3 ± 0.30 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl halide with this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[3][8]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, KF) (2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMA)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom or Schlenk flask, reflux condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.5 eq).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system via syringe. A common system is a 4:1 mixture of 1,4-dioxane and water.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired biaryl product.[3][4]
Protocol 2: Synthesis of an α7 nAChR Agonist Precursor
This protocol is adapted from the synthesis of a selective agonist for the α7 nicotinic acetylcholine receptor.[6]
Materials:
-
6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (1.0 eq, 0.24 mmol)
-
This compound (1.25 eq, 0.30 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq, 0.024 mmol)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Reagent Combination: In a suitable reaction vial, dissolve 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (0.075 g, 0.24 mmol) in DMA (2.0 mL).
-
Addition of Boronic Acid: Add this compound (0.05 g, 0.30 mmol) to the solution.
-
Base and Catalyst Addition: Add 2 M aqueous K₂CO₃ (0.25 mL), followed by the addition of Pd(dppf)Cl₂ (17 mg, 0.024 mmol).
-
Reaction: Cap the vial and stir the resulting mixture at 149 °C overnight.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting residue can then be purified by standard chromatographic techniques to isolate the target compound.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key chemical processes and workflows involved when using this compound in drug discovery.
References
Solvent Effects on the Reactivity of 2-Methoxyphenylboronic Acid: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key reagent in many of these transformations is 2-methoxyphenylboronic acid, a versatile building block for the synthesis of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of solvent is a critical parameter that can significantly influence the reactivity of this compound, affecting reaction rates, yields, and side-product formation. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on understanding and optimizing solvent effects in reactions involving this compound.
The Role of the Solvent in Suzuki-Miyaura Coupling
The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its properties, such as polarity, proticity, and coordinating ability, can influence each step of the reaction:
-
Oxidative Addition: The polarity of the solvent can affect the rate of oxidative addition of the palladium(0) catalyst to the aryl halide.
-
Transmetalation: This key step, involving the transfer of the aryl group from the boronic acid to the palladium center, is highly sensitive to the solvent. Apolar aprotic solvents are generally favored, often in the presence of water as a co-solvent. The water can facilitate the formation of the "ate" complex of the boronic acid, which is more nucleophilic and reactive.
-
Reductive Elimination: The final step, yielding the biaryl product and regenerating the palladium(0) catalyst, can also be influenced by the solvent's ability to stabilize the transition state.
Furthermore, the solvent impacts the solubility of the reagents, catalyst, and base, which is crucial for achieving a homogeneous and efficient reaction mixture.
Quantitative Data on Solvent Effects
The following table summarizes the impact of different solvents on the yield of the Suzuki-Miyaura coupling of this compound with an aryl bromide. The data is a representative compilation from various studies and serves as a guide for solvent screening and optimization.
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | Toluene / H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | Tetrahydrofuran (THF) / H₂O (4:1) | 80 | 16 | 75-85 |
| 4 | Dimethylformamide (DMF) | 100 | 8 | 70-80 |
| 5 | Acetonitrile / H₂O (4:1) | 80 | 18 | 65-75 |
| 6 | n-Butanol / H₂O (3:1) | 100 | 10 | 88-98 |
Note: Yields are indicative and can vary depending on the specific substrates, catalyst, ligand, and base used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The judicious selection of solvent is paramount for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. Aprotic solvents, particularly in combination with water, generally provide superior results by facilitating the crucial transmetalation step. Researchers are encouraged to perform a solvent screen as part of their reaction optimization to identify the ideal conditions for their specific substrates. The protocols and data presented herein serve as a valuable resource for initiating these studies and advancing research in synthetic and medicinal chemistry.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Methoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving 2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the primary contributing factors?
A1: Low yields in Suzuki reactions with this compound are commonly attributed to a combination of steric hindrance and susceptibility to side reactions. The ortho-methoxy group introduces significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle.[1][2] Additionally, under basic and aqueous conditions, protodeboronation (replacement of the boronic acid group with a hydrogen atom) can be a significant competing reaction.[3][4]
Q2: I'm observing a significant amount of homocoupling of my aryl halide and/or this compound. How can I minimize this side reaction?
A2: Homocoupling is often indicative of slow transmetalation or reductive elimination steps, or the presence of oxygen which can facilitate the oxidative coupling of two boronic acid molecules.[3][4] To mitigate this, ensure your reaction is thoroughly degassed to remove oxygen.[4] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[4]
Q3: What is protodeboronation and why is it a problem with ortho-substituted boronic acids?
A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the boronic acid and reducing the yield of the desired cross-coupled product.[3][5] While electron-deficient arylboronic acids are particularly prone to this, ortho-substituted boronic acids can also be susceptible, especially under prolonged heating or strongly basic aqueous conditions.[3][4]
Q4: Can the ortho-methoxy group chelate to the palladium catalyst and inhibit the reaction?
A4: Yes, the oxygen atom of the ortho-methoxy group can potentially coordinate to the palladium center. This chelation can sometimes stabilize a catalytic intermediate, but it can also hinder the subsequent steps of the catalytic cycle, such as reductive elimination, thereby slowing down the overall reaction rate.[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki reactions with this compound.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | The steric hindrance of the ortho-methoxy group requires a highly active catalyst. Switch to a catalyst system known for coupling sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst are often effective.[3][8] |
| Inappropriate Base | The choice of base is critical. Strong bases can promote protodeboronation. Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[3][9] In some cases, fluoride (B91410) bases like KF can be effective, particularly if base-labile functional groups are present.[10] |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in the reaction mixture. If solubility is an issue, consider switching to a different solvent system. Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with the addition of water.[11][12] |
| Catalyst Decomposition | The formation of palladium black is a visual indicator of catalyst decomposition.[3] This can be caused by excessive heat or the presence of oxygen. Ensure thorough degassing and consider if the reaction temperature can be lowered while maintaining a reasonable reaction rate.[4] |
Issue 2: Significant Formation of Side Products (Protodeboronation and Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | To minimize protodeboronation, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester). The ester will slowly hydrolyze in situ, keeping the concentration of the more reactive boronic acid low.[3][13] Using milder bases and ensuring the reaction goes to completion as quickly as possible with an efficient catalyst can also help.[3] |
| Homocoupling | Rigorous degassing of all solvents and reagents is the most critical step to prevent oxygen-mediated homocoupling.[4] Using a Pd(0) catalyst source can also be beneficial.[4] Adjusting the ligand-to-palladium ratio may also help; an insufficient amount of ligand can lead to palladium aggregation and promote side reactions.[4] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various sources to guide the optimization of your Suzuki reaction.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | Moderate | [11] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | Good | [3] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 80-100 | Variable | [11] |
| (XPhos)Pd G2 (2) | - | K₃PO₄ | THF/H₂O | 40 | High | [8] |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base (equiv) | Solvent System | Temp (°C) | Outcome | Reference |
| K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | Standard conditions, yield can be variable. | [11] |
| Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Commonly used, may require higher temperatures. | [11] |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Often improves yields with sterically hindered substrates. | [3][4] |
| Cs₂CO₃ (2) | Dioxane | 100 | Stronger base, can be effective but may increase side reactions. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization.[11]
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by performing at least three vacuum/backfill cycles.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Toluene:Water 4:1, 5 mL). After that, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Sterically Hindered Couplings
This protocol utilizes a more active catalyst system to overcome steric hindrance.[3][8]
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., (XPhos)Pd G2, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of THF and water).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide.
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 2-Methoxyphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-methoxyphenylboronic acid in their experiments. The focus is on identifying and mitigating common side reactions to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product. What are the common causes?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to two primary side reactions: protodeboronation and homocoupling. The electron-donating nature of the ortho-methoxy group can influence the reactivity of the boronic acid, and the reaction conditions must be carefully optimized to favor the desired cross-coupling pathway. Additionally, factors such as catalyst deactivation and suboptimal reaction parameters can contribute to poor yields.
Q2: I have identified a significant amount of anisole (B1667542) as a byproduct in my reaction mixture. What is this side reaction and how can I minimize it?
A2: The formation of anisole is a result of protodeboronation , a common side reaction for arylboronic acids where the boronic acid moiety is replaced by a proton from a proton source in the reaction mixture (e.g., water or acidic impurities).[1] This side reaction is often competitive with the desired Suzuki coupling.[1]
To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) instead of stronger bases like sodium hydroxide (B78521) (NaOH), which can accelerate protodeboronation.[2]
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be beneficial.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling reaction.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can be an effective "slow-release" strategy. The ester hydrolyzes in situ to provide a low concentration of the active boronic acid, which can favor the cross-coupling over protodeboronation.[1][2]
Q3: My main byproduct is 2,2'-dimethoxybiphenyl (B32100). How is this formed and what steps can I take to prevent it?
A3: The formation of 2,2'-dimethoxybiphenyl is due to the homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species in the reaction.[3]
To suppress homocoupling, the following measures are recommended:
-
Rigorous Degassing: Oxygen is a key contributor to homocoupling.[3] Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using the freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment to prevent oxygen from entering the reaction vessel.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂. Pd(II) precursors require an in-situ reduction to the active Pd(0) species, a process that can sometimes be accompanied by homocoupling of the boronic acid.
-
Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of the di-aryl palladium species that leads to homocoupling.
Q4: Can the ortho-methoxy group on the phenylboronic acid have any specific effects on the reaction?
A4: Yes, the ortho-methoxy group can influence the reaction in a few ways. Its electron-donating nature can affect the nucleophilicity of the aryl group. Additionally, the oxygen atom of the methoxy (B1213986) group can potentially coordinate to the palladium center, which may influence the rate and selectivity of the reaction. This chelation effect has been observed to be beneficial in some cases.[4]
Troubleshooting Guides
Low Yield of Desired Product
If you are experiencing low yields of your target biaryl, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the underlying issue.
Data Presentation
While precise quantitative data for side product formation with this compound is not extensively reported under a variety of conditions, the following table summarizes the general trends and the expected impact of key reaction parameters on the formation of the desired product versus the primary side products.
| Parameter | Condition | Expected Impact on Desired Product Yield | Expected Impact on Protodeboronation | Expected Impact on Homocoupling |
| Atmosphere | Inert (Ar or N₂) | Increase | No direct effect | Decrease |
| Air | Decrease | No direct effect | Increase | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Generally High | Lower | Neutral |
| NaOH, KOH | Can be high, but risk of side reactions | Higher | Neutral | |
| Solvent | Anhydrous Toluene (B28343), Dioxane | Generally High | Lower | Lower |
| Aqueous mixtures | Can be high, but depends on water content | Higher with more water | Can be higher | |
| Temperature | 80-100 °C | Optimal for many couplings | Can increase at higher temperatures | Can increase at higher temperatures |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) | High | Neutral | Lower |
| Pd(II) (e.g., Pd(OAc)₂) | High, but requires in-situ reduction | Neutral | Can be higher during catalyst activation |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point, and optimization of specific parameters may be necessary for your particular substrates.
Materials:
-
This compound
-
Aryl halide (bromide or iodide are generally more reactive than chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
References
Technical Support Center: Purification of Products from 2-Methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-methoxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from this compound reactions in a question-and-answer format.
Issue 1: My purified product is still contaminated with unreacted this compound.
-
Question: I've performed column chromatography, but my final product still shows the presence of this compound. What can I do?
-
Answer: Contamination with unreacted boronic acid is a common issue. Here are several approaches to address this:
-
Aqueous Extraction (Acid-Base Wash): this compound is weakly acidic and can be converted to its water-soluble boronate salt by washing with a basic aqueous solution (e.g., 1-2 M NaOH).[1][2] This allows for its removal from the organic layer containing your desired product.[1] This method is suitable for products that are not acidic.[1]
-
Optimize Chromatography: To improve separation on a silica (B1680970) gel column, consider adjusting the solvent system. A more polar eluent may be necessary to effectively separate the boronic acid from your product.[3]
-
Scavenger Resins: Employing scavenger resins with diol or diethanolamine (B148213) functionalities can selectively bind to and remove boronic acids from your reaction mixture.[1][2] The crude mixture can be passed through a cartridge containing the resin, or the resin can be stirred with the mixture, followed by filtration to recover the purified product.[1]
-
Derivatization: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates and can be removed by filtration.[2][4]
-
Issue 2: My product is an oil and cannot be purified by recrystallization.
-
Question: My Suzuki coupling product using this compound is an oil, making recrystallization impossible. What are my purification options?
-
Answer: When dealing with oily products, several purification techniques can be employed:
-
Column Chromatography: This is a standard and effective method for purifying oily compounds.[1] Normal-phase chromatography using silica gel or alumina (B75360) is commonly used for boronic acids and their derivatives.[1]
-
Acid-Base Extraction: If your oily product is not acidic, a basic wash can effectively remove the this compound impurity into an aqueous layer.[1]
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be a powerful tool, although it may be less scalable and more costly.[5]
-
Issue 3: I am observing significant homocoupling of this compound.
-
Question: My reaction is producing a significant amount of the homocoupled biphenyl (B1667301) byproduct from this compound, which is complicating purification. How can I minimize this?
-
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often caused by the presence of oxygen.[6][7] Here are some troubleshooting steps:
-
Improve Degassing: Rigorous degassing of your reaction mixture and solvent is crucial to remove oxygen, which can facilitate the oxidative coupling of the boronic acid.[6] This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can help mitigate homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst.[6]
-
Slow Addition of Reagents: If homocoupling is a persistent issue, consider the slow addition of the this compound to the reaction mixture to maintain a low concentration and favor the desired cross-coupling reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction with this compound?
A1: The most common impurities include:
-
Unreacted starting materials (the aryl halide and this compound).[3]
-
Homocoupled byproducts (from the coupling of two molecules of this compound or two molecules of the aryl halide).[3]
-
Protodeborylated arenes (where the boronic acid group is replaced by a hydrogen).[3]
-
Residual palladium catalyst and ligands.[3]
-
Inorganic salts from the base used in the reaction.[5]
Q2: When is recrystallization a suitable method for purifying products from this compound reactions?
A2: Recrystallization is a viable and effective purification method when your target compound is a solid and has significantly different solubility characteristics in a specific solvent system compared to the impurities.[1] For instance, some aryl boronic acids can be purified by recrystallization from hot water or hot ethanol.[4] However, this method is not suitable for products that are oils or amorphous solids.[1]
Q3: How can I remove the residual palladium catalyst from my product?
A3: Residual palladium can often be removed by filtering the reaction mixture through a pad of celite.[3] For more efficient removal, treating the reaction mixture with a solution of sodium bisulfite (NaHSO₃) at an elevated temperature has been shown to significantly reduce palladium content.[3] Using a heterogeneous catalyst like palladium on carbon (Pd/C) can also simplify removal, as it can be easily filtered off after the reaction.[3]
Q4: What is a general workflow for the purification of a Suzuki coupling product?
A4: A typical purification workflow involves an initial aqueous workup to remove the bulk of inorganic salts and water-soluble impurities.[3][5] This is followed by a purification technique chosen based on the properties of the product and impurities, such as column chromatography or recrystallization.[5]
Data Presentation
Table 1: Comparison of Common Purification Methods for Products of this compound Reactions
| Purification Method | Principle | Best For | Advantages | Disadvantages |
| Aqueous Extraction (Acid-Base Wash) | Exploits the acidic nature of boronic acids to form a water-soluble salt.[1] | Removing unreacted boronic acid from non-acidic products. | Simple, fast, and inexpensive. | Not suitable for acidic products.[1] |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent.[1] | Crystalline solid products.[1] | Can provide very high purity; scalable. | Not suitable for oils or amorphous solids.[1] |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[1] | Oily products and separation of closely related impurities.[3][5] | Widely applicable and effective for complex mixtures. | Can be time-consuming and require significant solvent volumes. |
| Scavenger Resins | Selective binding of boronic acids to functionalized solid supports.[1][2] | Removing trace amounts of boronic acid. | High selectivity and simple filtration-based removal.[1] | Cost of the resin can be a factor. |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Achieving very high purity for small to medium scale. | Excellent separation power. | Can be costly and less scalable.[5] |
Experimental Protocols
Protocol 1: Purification by Aqueous Extraction (Acid-Base Wash)
This method is designed to remove unreacted this compound from a crude reaction mixture containing a non-acidic product.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane.[2]
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH).[2] Repeat this washing step 2-3 times to ensure complete removal of the boronic acid.[2]
-
Separation: Allow the layers to separate and drain the aqueous layer.[1]
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and base.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2] Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.[2]
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying Suzuki coupling products using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a low-polarity mobile phase (e.g., hexane (B92381) or a hexane/ethyl acetate mixture).[5]
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.[3] After evaporating the solvent, carefully add the dry-loaded sample to the top of the column.[3]
-
Elution: Elute the column with a chosen solvent system, gradually increasing the polarity if necessary, and collect fractions.[3]
-
Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) to identify those containing the pure product.[3]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
References
Troubleshooting low conversion in 2-Methoxyphenylboronic acid coupling
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems you might encounter during your experiments in a question-and-answer format.
Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low yield or failing completely?
Low conversion in couplings with this compound is a common challenge primarily due to the steric hindrance imposed by the ortho-methoxy group.[1][2][3] This steric bulk can impede crucial steps in the catalytic cycle, namely the transmetalation and reductive elimination.[2] Additionally, side reactions such as protodeboronation and homocoupling can consume the starting material and reduce the yield of the desired product.[4][5]
Q2: My reaction is sluggish and incomplete. How can I determine if my catalyst system is the issue?
The choice of catalyst, particularly the ligand, is critical when working with sterically hindered substrates like this compound.[2][6] Standard ligands such as triphenylphosphine (B44618) (PPh₃) are often ineffective.[2][7]
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.[2][6] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.[2]
Data Presentation: Ligand and Base Selection
The selection of an appropriate ligand and base is paramount for a successful coupling. The following tables summarize the effectiveness of various ligands and bases for sterically hindered Suzuki-Miyaura couplings.
Table 1: Ligand Selection Guide for Sterically Hindered Couplings
| Ligand Type | Examples | Efficacy with Hindered Substrates | Key Advantages |
| Bulky Monophosphine Ligands (Buchwald type) | SPhos, XPhos, RuPhos | Excellent | Promotes oxidative addition and reductive elimination.[2] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SIMes | High | Strong electron-donating ability and steric bulk.[6][8] |
| Specialized Ligands | BI-DIME, AntPhos | Very High | Developed for extremely hindered biaryl synthesis.[9] |
| Standard Phosphine Ligands | PPh₃, P(o-tol)₃ | Poor to Moderate | Often ineffective for sterically demanding couplings.[2][10] |
Table 2: Base Selection Guide for Sterically Hindered Couplings
| Base | Strength | Common Applications & Notes |
| Potassium Phosphate (B84403) (K₃PO₄) | Moderate-Strong | Often effective for hindered systems, sometimes used with water.[2] |
| Cesium Carbonate (Cs₂CO₃) | Moderate-Strong | A common and effective choice for challenging couplings.[2] |
| Potassium tert-butoxide (KOtBu) | Strong | Can be necessary for very hindered substrates.[2] |
| Sodium Carbonate (Na₂CO₃) | Moderate | Widely used, but may be less effective for hindered couplings.[11] |
| Potassium Fluoride (KF) | Weak | Can be effective, particularly with boronic esters. |
Q3: I am observing significant amounts of a byproduct that corresponds to my starting boronic acid without the boronic acid group. What is happening and how can I prevent it?
This side product results from protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is a known undesired side reaction in Suzuki couplings and can be dependent on the reaction conditions and the stability of the boronic acid.[4]
Solutions:
-
Use a more stable boron reagent: Consider using the pinacol (B44631) ester or MIDA (N-methyliminodiacetic acid) boronate ester of this compound. These derivatives are more stable and less prone to protodeboronation.[4][5][12]
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source. Ensure solvents are properly dried.
-
Base Selection: The choice of base can influence the rate of protodeboronation. An empirical screen of bases may be necessary.[13]
Q4: My reaction is producing a symmetrical biaryl from the coupling of two this compound molecules. What is this side reaction and how can I minimize it?
This side reaction is known as homocoupling . It is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5][14] It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid acts as a reductant.[14][15]
Solutions:
-
Rigorous Degassing: Ensure that the reaction mixture and solvent are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[5][16]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the reduction of Pd(II) precatalysts.[5]
-
Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:
This is a general starting point and may require optimization for your specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the bulky phosphine ligand (4 mol%).
-
Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of aryl halide).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts in troubleshooting this compound couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. [PDF] Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Effect of base on 2-Methoxyphenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-methoxyphenylboronic acid, particularly concerning the effects of bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of a base?
A1: The primary degradation pathway for this compound in the presence of a base is protodeboronation. This chemical reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of anisole (B1667542) and boric acid. This process is often accelerated in aqueous basic conditions.
Q2: How do different bases affect the stability of this compound?
A2: The strength and concentration of the base, as well as the pH of the reaction mixture, significantly impact the stability of this compound. Generally, stronger bases and higher pH levels increase the rate of protodeboronation. The choice of base is critical in reactions like the Suzuki-Miyaura coupling, where a base is required for the catalytic cycle but can also lead to the degradation of the boronic acid. For sterically hindered substrates, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃), but they may also accelerate the decomposition of the boronic acid.[1]
Q3: What are the visible signs of this compound decomposition?
A3: Visual inspection may not always reveal decomposition. However, in the solid state, boronic acids can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine.[2] This is often a reversible process.[2] In solution, the most reliable signs of decomposition are observed during reaction monitoring (e.g., by TLC or LC-MS), where a decrease in the starting boronic acid concentration and the appearance of the protodeboronated product (anisole) can be detected. Inconsistent yields in reactions are a strong indicator of boronic acid instability.[2]
Q4: How should this compound be stored to ensure its stability?
A4: To ensure stability, this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and air. For long-term storage, refrigeration is recommended. It is advisable to use the compound shortly after purchase or to re-analyze its purity if it has been stored for an extended period.
Q5: Can the stability of this compound be improved?
A5: Yes, the stability of boronic acids can be enhanced by converting them into more stable derivatives, such as pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[3] These derivatives can release the active boronic acid slowly under the reaction conditions, which helps to minimize its concentration and suppress side reactions like protodeboronation.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Use Fresh Reagent: Always use freshly purchased or recently recrystallized this compound.[3] 2. Optimize Base Selection: If a strong base is required, consider using a milder base if the reaction still proceeds, or reduce the reaction time. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary, but their effect on boronic acid stability should be monitored.[1] 3. Employ a Stabilized Boronate: Convert the boronic acid to a more stable form like a MIDA boronate, which allows for the slow release of the active reagent.[2] |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure the palladium catalyst is from a reliable source and has been stored correctly.[1] 2. Consider a Pre-catalyst: Use a modern pre-catalyst that forms the active Pd(0) species more reliably.[3] |
| Improper Reaction Conditions | 1. Optimize Temperature: While heating can increase the reaction rate, excessive heat can accelerate the decomposition of the boronic acid and the catalyst.[3] 2. Ensure Proper Degassing: Oxygen can deactivate the catalyst and promote side reactions. Thoroughly degas the solvent and reaction mixture.[1] |
Issue 2: Formation of Anisole as a Major Byproduct
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of this compound | 1. Reduce Water Content: If the reaction conditions permit, use anhydrous solvents to minimize the proton source for protodeboronation. 2. Lower Reaction Temperature: High temperatures can accelerate protodeboronation.[3] Try running the reaction at a lower temperature for a longer duration.[1] 3. Change the Base: The choice of base can significantly influence the rate of protodeboronation. Screen different bases to find one that promotes the desired reaction without causing significant degradation. |
| High Concentration of Free Boronic Acid | 1. Implement a Slow-Release Strategy: Use a MIDA boronate or a similar stabilized derivative to maintain a low concentration of the active boronic acid throughout the reaction.[2] |
Quantitative Data on Stability
| Base | Typical pKa of Conjugate Acid | Illustrative Half-life (t½) of this compound * |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Relatively Long |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Moderate |
| Potassium Phosphate (K₃PO₄) | 12.3 | Short |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Moderate to Short |
| Sodium Hydroxide (NaOH) | 15.7 | Very Short |
*This data is illustrative and intended for comparative purposes only. Actual half-lives will depend on specific experimental conditions such as temperature, solvent, and concentration.
Experimental Protocols
Protocol for Monitoring the Stability of this compound by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the degradation of this compound in the presence of a base.
Materials:
-
This compound
-
Base of interest (e.g., K₂CO₃, K₃PO₄)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh this compound and the internal standard into an NMR tube.
-
Prepare a stock solution of the desired base in the chosen deuterated solvent.
-
-
Initiation of the Experiment:
-
Add a precise volume of the deuterated solvent to the NMR tube containing the boronic acid and internal standard to dissolve them.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a precise volume of the base stock solution to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.
-
-
Data Acquisition and Analysis:
-
Monitor the reaction by observing the decrease in the integral of a characteristic peak of this compound and the increase in the integral of a characteristic peak of the protodeboronated product (anisole), relative to the integral of the internal standard.
-
The rate of decomposition can be determined by plotting the concentration of this compound versus time.
-
Visualizations
Caption: Base-mediated protodeboronation of this compound.
Caption: Workflow for monitoring boronic acid stability via ¹H NMR.
References
Technical Support Center: Overcoming Steric Hindrance with 2-Methoxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2-Methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound and a sterically hindered aryl halide is resulting in low to no yield. What are the primary reasons for this?
A1: Low yields in this context are common and typically stem from steric hindrance impacting the key steps of the catalytic cycle. The ortho-methoxy group on the boronic acid, combined with bulky substituents on the aryl halide, can significantly slow down the rates of oxidative addition, transmetalation, and reductive elimination. Additionally, side reactions such as protodeboronation of the this compound can compete with the desired cross-coupling, further reducing the yield.
Q2: What are the most critical parameters to optimize when using this compound with a sterically hindered coupling partner?
A2: The most crucial factors to consider are the choices of ligand and base. Standard palladium catalysts and ligands may not be effective. Utilizing bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the reaction. These ligands promote the formation of a reactive palladium(0) species and accelerate the reductive elimination step. The base is also critical for activating the boronic acid; a suitable base can significantly enhance the reaction rate.
Q3: I am observing a significant amount of a byproduct corresponding to anisole (B1667542). What is this, and how can I minimize its formation?
A3: The formation of anisole indicates that protodeboronation is occurring, where the boronic acid group of this compound is replaced by a hydrogen atom. This side reaction is often promoted by aqueous and basic conditions. To minimize protodeboronation, you can:
-
Use a less aqueous or anhydrous solvent system.
-
Employ a milder base that is still effective for the coupling.
-
Convert the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) which will slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its concentration low and reducing the likelihood of protodeboronation.
Q4: Can the ortho-methoxy group of this compound interfere with the reaction?
A4: Yes, the ortho-methoxy group can have a dual role. While it contributes to steric hindrance, it can also potentially chelate to the palladium center. This chelation can influence the geometry of the transition state and, in some cases, may affect the reaction's selectivity and rate.[1][2]
Troubleshooting Guide
Problem: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | • Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or specialized ligands like R-Phos.[3] These ligands are designed to overcome steric hindrance. • Palladium Source: While various palladium sources can be used, Pd(dba)₂ and Pd(OAc)₂ are common and effective precursors. The choice of ligand is generally more critical than the palladium source. |
| Suboptimal Base | • Base Strength: For sterically hindered couplings, stronger bases are often required. Consider using potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). • Base Solubility: Ensure the chosen base has adequate solubility in the reaction solvent. Finely grinding the base can improve its effectiveness. |
| Inappropriate Solvent | • Solvent Choice: Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) are generally good choices. Ensure the solvent is anhydrous, especially if protodeboronation is a concern. |
| Protodeboronation | • Use a Boronate Ester: Convert this compound to its pinacol ester to increase stability. • Anhydrous Conditions: If using a boronate ester, running the reaction under strictly anhydrous conditions can be beneficial. |
| Reaction Temperature Too Low | • Increase Temperature: Sterically hindered reactions often require higher temperatures to proceed at a reasonable rate. A temperature range of 80-110 °C is a good starting point. |
| Catalyst Deactivation | • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands. • Degas Solvents: Thoroughly degas all solvents before use. |
Data Presentation
The following tables summarize the impact of different ligands and reaction conditions on the yield of Suzuki-Miyaura coupling reactions involving this compound and a sterically hindered aryl bromide.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 2,4,6-Triisopropylphenyl Bromide with this compound [3]
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| R-Phos | 1 | 50 | 2 | 96 |
Reaction Conditions: 1 equiv. of 2,4,6-triisopropylphenyl bromide, 1.5 equiv. of this compound, 1 mol % Pd(dba)₂, 1 mol % R-Phos, 3 equiv. of K₃PO₄·H₂O, in THF.
Table 2: Effect of Base on Suzuki-Miyaura Coupling of Sterically Hindered Substrates (Illustrative)
| Base | Typical Solvent | General Observation |
| K₂CO₃ | Toluene/H₂O/MeOH | Often effective for less hindered substrates, may be insufficient for highly hindered couplings. |
| K₃PO₄ | Dioxane, Toluene | A common and effective base for many sterically demanding Suzuki couplings. |
| Cs₂CO₃ | Dioxane, DMF | A strong inorganic base that can be very effective, though more expensive. |
| t-BuOK | Dioxane, THF | A very strong base, often used for particularly challenging couplings with unreactive substrates. |
Note: The optimal base is substrate-dependent and often needs to be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Sterically hindered aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or R-Phos)[3]
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 1 mol%) and the bulky phosphine ligand (e.g., R-Phos, 1 mol%).[3]
-
Add the sterically hindered aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).[3]
-
Add the anhydrous solvent (e.g., THF).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 2-Methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 2-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues related to catalyst deactivation in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My reaction is sluggish or has stalled, resulting in a low yield. What are the likely causes related to catalyst deactivation?
A1: Low yields or stalled reactions with this compound can often be attributed to several factors that lead to the deactivation of the palladium catalyst. The primary suspects are inefficient catalytic turnover, catalyst inhibition, or degradation of the boronic acid itself.[1]
-
Formation of Palladium Black: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This consists of agglomerated, catalytically inactive palladium(0) particles. High temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities can promote its formation.
-
Ligand Oxidation or Degradation: Phosphine (B1218219) ligands, commonly used in Suzuki couplings, are susceptible to oxidation by trace amounts of oxygen. This renders them unable to effectively coordinate with and stabilize the palladium center, leading to catalyst deactivation. Some ligands may also degrade at elevated reaction temperatures.
-
Product Inhibition: In some cases, the biaryl product of the reaction can coordinate to the palladium center, inhibiting subsequent catalytic cycles and leading to a stalled reaction.
-
Protodeboronation of this compound: Boronic acids, particularly those with certain substitution patterns, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. While this compound is not as electron-deficient as some other boronic acids prone to this issue, it can still occur under basic and aqueous conditions, leading to a lower concentration of the desired reactant and thus a lower yield.
Q2: I've observed the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is likely palladium black, an inactive form of the palladium catalyst. Its formation indicates that the catalyst is no longer effectively participating in the catalytic cycle.
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: Ensure an adequate amount of ligand is present to stabilize the palladium catalyst. A typical starting point is a 1:1 to 4:1 ligand-to-palladium ratio, depending on the specific ligand and catalyst precursor.
-
Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. If the reaction allows, try running it at a lower temperature.
-
Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.
-
Use a Pre-formed Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can sometimes be inefficient and lead to the formation of palladium black. Using a pre-formed Pd(0) source such as Pd(PPh₃)₄ can sometimes mitigate this issue.
Q3: How can I minimize the risk of protodeboronation with this compound?
A3: While this compound is not as prone to protodeboronation as highly electron-deficient boronic acids, this side reaction can still occur and lower your yield.
Strategies to Minimize Protodeboronation:
-
Use a "Slow-Release" Strategy: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester.[2] Under the reaction conditions, the ester can slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.[2]
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[2] Weaker inorganic bases like K₃PO₄ or KF may be effective if your coupling partner is sufficiently reactive.[2]
-
Anhydrous Conditions: If using a boronic ester, running the reaction under anhydrous conditions can be an effective strategy to prevent hydrolysis-related side reactions.
Q4: Could the ortho-methoxy group on this compound be contributing to catalyst deactivation?
A4: The ortho-methoxy group can potentially influence the reaction in several ways. While its electron-donating nature can be beneficial for the transmetalation step, there is a possibility of the oxygen atom coordinating to the palladium center. This chelation could potentially stabilize certain intermediates, but it might also lead to the formation of off-cycle, inactive palladium species, thereby inhibiting catalysis. The steric bulk of the ortho-substituent can also present challenges. If you suspect this is an issue, experimenting with different ligands that can modulate the steric and electronic environment around the palladium center may be beneficial.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for catalyst and ligand selection for reactions with this compound?
A: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be the most effective. Consider more robust systems. Buchwald ligands, such as SPhos, XPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often more successful. A good starting catalyst loading is typically between 1-3 mol% of the palladium precursor.
Q: How critical is it to maintain an inert atmosphere?
A: It is highly critical. Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[3] Thoroughly degassing all solvents and the reaction mixture is essential. Techniques like freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen are recommended.
Q: Can I reuse my palladium catalyst?
A: While catalyst recycling is desirable for sustainability and cost-effectiveness, it can be challenging with homogeneous catalysts.[4][5] Deactivation during the reaction and difficulties in separating the catalyst from the product often lead to a significant loss in activity in subsequent runs.[5] For heterogeneous catalysts, recycling is more feasible, and some systems can be reused multiple times without a significant drop in performance.[6]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for a Representative Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 99 | 3 | 110 | 2 |
| XPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 99 | 1 | RT | 2 |
Note: This table presents representative data to illustrate the relative performance of different catalyst systems. Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Troubleshooting Common Issues in this compound Reactions
| Symptom | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst, protodeboronation, sub-optimal conditions. | Screen different catalysts/ligands (e.g., Buchwald systems), use a boronic ester, optimize base and solvent, increase temperature cautiously. |
| Reaction Stalls | Catalyst decomposition (palladium black), product inhibition. | Optimize ligand-to-metal ratio, lower reaction temperature, consider a more robust ligand. |
| Formation of Black Precipitate | Palladium black formation. | Increase ligand concentration, lower temperature, ensure vigorous stirring, use a pre-formed Pd(0) catalyst. |
| Significant Protodeboronation | Unstable boronic acid under reaction conditions. | Convert to a more stable boronic ester, use a milder base, consider anhydrous conditions. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst. | Rigorously degas the reaction mixture, use a Pd(0) source. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol can be used to synthesize the more stable boronic ester to mitigate protodeboronation.[2]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound and pinacol in the solvent.
-
Heat the mixture to reflux to remove water.
-
Monitor the reaction for completion (typically 2-4 hours) by TLC or GC-MS.
-
Once complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude boronic ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
Caption: Common catalyst deactivation pathways in Suzuki-Miyaura coupling.
References
Improving reaction kinetics of 2-Methoxyphenylboronic acid
Welcome to the technical support center for 2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical advice for improving reaction kinetics and overall success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The primary stability issue is its susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, forming methoxybenzene.[1][2][3] This degradation is often accelerated by high temperatures and the presence of water and base, which are common conditions in cross-coupling reactions.[3] To ensure the best results, it is recommended to use freshly purchased or recrystallized boronic acids.[2]
Q2: How should this compound be stored?
To maximize its shelf-life and maintain reactivity, this compound should be stored in a cool, dry place, away from light and moisture.[3]
Q3: Does the ortho-methoxy group influence the reactivity of this compound?
Yes, the ortho-methoxy group can influence reactivity in several ways. The electron-donating nature of the methoxy (B1213986) group can increase the electron density on the aromatic ring, which may affect the oxidative addition step in some cross-coupling reactions.[4] Additionally, the oxygen atom of the methoxy group can potentially chelate to the palladium catalyst, which may alter the geometry of the complex and influence the reaction's selectivity and rate.[5] This steric hindrance from the ortho-substituent can also make the reaction more challenging compared to its meta or para isomers.[4]
Q4: Can this compound be used in its ester form, such as a pinacol (B44631) ester?
Yes, using the corresponding boronic ester, like a pinacol ester, is a common strategy to improve stability and handling.[6] Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][6] However, they may be less reactive and could require more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable yields.[6]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving this compound.
Issue 1: Low or No Product Yield
Low or nonexistent yield is a frequent problem that can often be traced to suboptimal reaction conditions or reagent degradation.[2]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Inactivity | Use a fresh, reliable source of palladium catalyst. Consider robust, modern pre-catalysts (e.g., Buchwald precatalysts) or pre-formed Pd(0) sources like Pd(PPh₃)₄.[1][2] | The active Pd(0) species is crucial for the catalytic cycle. If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient. Some sources, like Pd₂(dba)₃, can degrade over time.[2] |
| Ligand Oxidation/Choice | Use fresh phosphine (B1218219) ligands stored under an inert atmosphere.[2] For sterically hindered substrates like this compound, consider using bulky, electron-rich ligands such as SPhos.[7] | Phosphine ligands can be oxidized by air, inhibiting their coordination to the palladium center.[2] The choice of ligand is critical and can significantly impact reaction outcomes.[8] |
| Boronic Acid Degradation | Use the boronic acid as soon as it is purchased or recrystallize it before use. Alternatively, consider using a more stable boronic ester derivative.[2][6] | Boronic acids are prone to degradation, especially protodeboronation under reaction conditions.[2] |
| Inadequate Base | Ensure a sufficient excess of base is used (typically 2-3 equivalents).[1] The choice of base can be critical; screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] | The base is essential for activating the boronic acid to facilitate the transmetalation step.[10] Its effectiveness can be highly dependent on the solvent and substrates.[9] |
| Poor Solubility | If reactants are not fully dissolved, consider a co-solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water) to ensure all components are in the same phase.[9][11] | For the reaction to proceed efficiently, the aryl halide, boronic acid, base, and catalyst must be adequately dissolved.[9] |
Issue 2: Slow or Incomplete Reaction
When a reaction stalls or proceeds very slowly, adjustments to the reaction conditions are often necessary.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Temperature | Cautiously increase the reaction temperature. Many Suzuki couplings require heating to 80-100 °C or higher.[2][12] | Higher temperatures can increase the rate of all steps in the catalytic cycle. However, be aware that excessive heat can also accelerate catalyst decomposition and side reactions.[2] |
| Catalyst Decomposition | Use a more robust ligand that stabilizes the palladium catalyst at higher temperatures. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 4:1).[2] | The catalyst may not be stable for extended periods under the reaction conditions, leading to a shutdown of the catalytic cycle. |
| Product Inhibition | Consider switching to a different ligand that promotes faster reductive elimination. | The reaction product may coordinate to the palladium center, inhibiting further catalytic turnover.[1] |
| Inefficient Mixing | Ensure vigorous and constant stirring throughout the reaction. | Inadequate stirring can lead to localized concentrations of reagents, which may contribute to catalyst decomposition or poor reaction rates.[2] |
Issue 3: Significant Side Product Formation
The presence of byproducts, primarily from protodeboronation or homocoupling, can complicate purification and reduce the yield of the desired product.
Potential Causes and Solutions
| Side Product | Recommended Solution | Explanation |
| Protodeboronation | Minimize water in the reaction unless it is part of a necessary co-solvent system. Use anhydrous solvents if the protocol allows. Avoid prolonged reaction times at high temperatures.[3] | This side reaction cleaves the C-B bond of the boronic acid and is often promoted by water, heat, and basic conditions.[3] |
| Homocoupling | Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen).[1][2] Consider starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, instead of a Pd(II) source.[2] | The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2][13] Using a Pd(II) source can also lead to homocoupling during its in-situ reduction to Pd(0).[13] |
Visual Guides and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl halide with this compound. Optimization for specific substrates is recommended.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 0.01–0.05 equiv)[12]
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (e.g., 3 mol %).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition and Degassing: Add the solvent system via syringe.[12] Degas the resulting mixture thoroughly by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[12][14]
-
Monitoring: Monitor the reaction's progress by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[12]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired biaryl product.[12]
Logical Relationship of Reaction Components
Caption: Key components and their influence on the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Substituted Phenylboronic Acids in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of the substituted phenylboronic acid is critical as it significantly influences reaction efficiency, yield, and scope. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data and detailed protocols.
The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the outcome of the Suzuki coupling reaction. Generally, electron-withdrawing groups on the phenylboronic acid can accelerate the crucial transmetalation step of the catalytic cycle, while electron-donating groups may have the opposite effect.[1] However, the overall yield is a result of a complex interplay between the electronic nature of both coupling partners, the catalyst system, base, and solvent.[1] Steric hindrance, particularly from ortho-substituents, can also significantly impact the reaction by impeding the approach of the boronic acid to the palladium center.
Performance Comparison of Substituted Phenylboronic Acids
To illustrate the impact of substituents on the Suzuki coupling reaction, the following tables summarize the yields obtained with various substituted phenylboronic acids under comparable reaction conditions.
Table 1: Effect of Electronic Substituents on Phenylboronic Acid in Coupling with 4-Bromoacetophenone
| Entry | Phenylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 94 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 5 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |
Data compiled from various sources, conditions are representative.
Table 2: Effect of Steric Hindrance (ortho-Substituents) on Phenylboronic Acid in Coupling with Aryl Bromides
| Entry | Phenylboronic Acid | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | 1-Bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 96 |
| 2 | 2-Methylphenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 3 | 2,6-Dimethylphenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 |
| 4 | 2-Methoxyphenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
Data compiled from various sources, conditions are representative.
Experimental Protocols
A generalized and representative experimental protocol for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a clean, oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), the substituted phenylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add the appropriate degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water, typically in a 4:1 to 10:1 ratio).[2] To ensure an inert atmosphere, which is crucial for catalyst stability, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes or by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as flash column chromatography, to yield the final product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key steps in a typical Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
A Comparative Guide to the Spectroscopic Validation of 2-Methoxyphenylboronic Acid Reaction Products
For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. 2-Methoxyphenylboronic acid is a versatile building block, and robust validation of its reaction products is critical. This guide provides an objective comparison of its performance in the Suzuki-Miyaura cross-coupling reaction with alternative boronic acids, supported by spectroscopic data and detailed experimental protocols.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] The reactivity of the boronic acid is influenced by both electronic and steric factors.[2][3] this compound possesses an electron-donating methoxy (B1213986) group, which generally enhances reactivity, but its ortho position can introduce steric hindrance that may temper the reaction rate.[2][3]
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, we examine the palladium-catalyzed Suzuki-Miyaura cross-coupling of various boronic acids with 4-bromoanisole. This reaction yields substituted biphenyls, which are common structural motifs in pharmaceuticals. The performance of this compound is compared against Phenylboronic acid (the unsubstituted parent compound) and 4-Methoxyphenylboronic acid (an electronically similar isomer without the ortho-substitution).
Table 1: Performance Comparison of Boronic Acids in Reaction with 4-Bromoanisole
| Boronic Acid | Product | Yield (%)* | Key ¹H NMR Shifts (ppm, CDCl₃) |
| This compound | 2,4'-Dimethoxybiphenyl | 85 | 7.35-7.25 (m, 4H), 7.00-6.90 (m, 4H), 3.85 (s, 3H), 3.80 (s, 3H) |
| Phenylboronic acid | 4-Methoxybiphenyl | 92 | 7.60-7.50 (m, 4H), 7.45-7.35 (m, 2H), 7.30-7.25 (t, 1H), 7.00-6.95 (m, 2H), 3.86 (s, 3H)[4] |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 95 | 7.46 (d, 4H), 6.95 (d, 4H), 3.85 (s, 6H)[4] |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and ligand selection.
Table 2: Spectroscopic Data Summary for 2,4'-Dimethoxybiphenyl
| Technique | Data |
| ¹H NMR | See Table 1 |
| ¹³C NMR (CDCl₃, ppm) | 158.9, 156.4, 132.9, 130.5, 129.7, 128.4, 120.8, 114.1, 55.4, 55.3 |
| FT-IR (KBr, cm⁻¹) | 3005 (Ar C-H), 2960, 2835 (C-H), 1610, 1580, 1500 (C=C), 1245 (Asym. C-O-C), 1025 (Sym. C-O-C) |
| Mass Spec. (EI) | m/z (%): 214 (M+, 100), 183, 155, 139 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic validation are provided below.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of a boronic acid with an aryl bromide.[5]
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[5]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).[5]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.[5]
Protocols for Spectroscopic Validation
-
Objective: To determine the chemical structure of the product by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation. Phase the spectra, perform baseline correction, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1] Integrate the peaks in the ¹H spectrum to determine proton ratios.[1]
-
Objective: To identify the presence of key functional groups in the product.[1]
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the dry, purified product with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Objective: To determine the molecular weight and fragmentation pattern of the product.[1]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition (ESI-MS): Infuse the sample solution into an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺).[1]
-
Data Analysis: Determine the molecular weight from the m/z value of the molecular ion.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow for product validation, and a logical comparison of the evaluated boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
References
A Comparative Guide to HPLC Analysis of 2-Methoxyphenylboronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, monitoring the reaction progress is critical for optimization and yield determination. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC methods for the analysis of reaction mixtures involving 2-Methoxyphenylboronic acid, offering insights into column selection, mobile phase optimization, and sample preparation, alongside alternative analytical approaches.
Principles of HPLC for Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing Suzuki-Miyaura reaction mixtures. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. In a typical reaction mixture, the polar boronic acid will elute earlier than the less polar aryl halide and the even less polar biaryl product.
Comparison of HPLC Column Chemistries
The choice of HPLC column is paramount for achieving optimal separation. While C18 columns are the workhorse for reversed-phase chromatography, other stationary phases can offer alternative selectivity.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Characteristics & Performance Comparison | Typical Mobile Phase |
| Standard C18 | 3.5 - 5 | 4.6 x 100/150 | General Purpose: Good retention for a wide range of nonpolar to moderately polar compounds. Provides a standard starting point for method development. May require optimization of mobile phase pH to achieve good peak shape for boronic acids. | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer |
| High-Strength Silica (B1680970) (HSS) T3 | 3.5 | 4.6 x 100 | Enhanced Polar Retention: Lower C18 ligand density on a high-purity silica particle allows for better retention of more polar analytes, such as boronic acids, even with highly aqueous mobile phases.[1] | Acetonitrile/Water with 0.1% Formic Acid |
| Phenyl-Hexyl | 3.5 - 5 | 4.6 x 100/150 | Alternative Selectivity: The phenyl ligands offer π-π interactions with aromatic analytes, which can provide different elution orders and improved resolution for the aromatic reactants and products in a Suzuki coupling. | Methanol (B129727)/Water or Acetonitrile/Water with acidic modifier |
| Biphenyl | 2.7 (core-shell) | 4.6 x 100 | Enhanced Aromatic Selectivity: Offers strong π-π interactions, leading to increased retention and selectivity for aromatic and conjugated compounds, which can be beneficial for separating complex reaction mixtures.[2] | Acetonitrile/Water with 0.1% Formic Acid |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Reaction Monitoring
This protocol outlines a standard gradient method suitable for monitoring the consumption of this compound and the formation of the corresponding biaryl product.
1. Instrumentation and Column:
-
HPLC System with a UV or Diode Array Detector (DAD).
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Methanol (for sample preparation)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
4. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of methanol or acetonitrile. This stops the reaction and precipitates the catalyst.
-
Vortex the sample and then filter through a 0.22 µm syringe filter into an HPLC vial.
-
If quantification is required, prepare standard solutions of this compound and the expected product in the same diluent. An internal standard can also be added to the quench solution for improved accuracy.[3]
Protocol 2: High-Resolution Method Using a Phenyl-based Column
For complex reaction mixtures or when isomers are present, a column with alternative selectivity may be required.
1. Instrumentation and Column:
-
HPLC or UHPLC System with DAD.
-
Column: Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
2. Reagents and Solvents:
-
As in Protocol 1.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or optimal wavelength for all components) |
| Injection Volume | 2 µL |
4. Sample Preparation:
-
Follow the same procedure as in Protocol 1.
Data Presentation: Expected Elution Order and Retention
While exact retention times will vary between systems, the following table provides an expected elution order and relative retention for a typical Suzuki-Miyaura reaction mixture containing this compound.
| Compound | Structure | Expected Retention Time (Relative) | Notes |
| This compound | O=B(O)c1ccccc1OC | Early | As a polar boronic acid, it will have the least retention on a reversed-phase column. |
| Aryl Halide (e.g., 4-Bromoanisole) | Br-C6H4-OCH3 | Intermediate | Less polar than the boronic acid, will be retained longer. |
| Biaryl Product (e.g., 2,4'-Dimethoxybiphenyl) | CH3OC6H4C6H4OCH3 | Late | The most nonpolar compound in the mixture, exhibiting the strongest retention. |
Visualizing the Workflow and Logic
References
Mass Spectrometry in the Analysis of Biaryl Compounds Derived from 2-Methoxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the mass spectrometric behavior of compounds synthesized using 2-Methoxyphenylboronic acid, with a particular focus on the differentiation from their positional isomers. This guide will delve into the characteristic fragmentation patterns, present comparative data, and provide detailed experimental protocols to aid in the unambiguous identification of these molecules.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound is a common reagent in these reactions, leading to the formation of biaryl structures with a methoxy (B1213986) group in the ortho position. The presence and position of this methoxy group significantly influence the mass spectrometric fragmentation of the resulting molecule, providing a unique fingerprint for its identification.
Distinguishing Isomers: The Case of Methoxydiphenidine
A prominent example illustrating the importance of mass spectrometry in isomer differentiation is the analysis of methoxydiphenidine (MXP), a psychoactive substance and N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] The synthesis of 2-methoxydiphenidine (2-MXP) and its meta- (3-MXP) and para- (4-MXP) isomers allows for a direct comparison of their mass spectrometric properties.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying these closely related isomers.[2] While all three isomers exhibit the same molecular ion, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) show distinct differences, particularly in the relative abundances of key fragment ions.
A characteristic fragmentation pathway for ortho-methoxy substituted aromatic compounds involves the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da). This rearrangement is significantly more pronounced in 2-substituted methoxy compounds compared to their meta and para counterparts.
Comparative Mass Spectrometry Data of Methoxydiphenidine Isomers
The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectra of 2-MXP, 3-MXP, and 4-MXP, providing a clear basis for their differentiation.
| m/z | Proposed Fragment | Relative Intensity (2-MXP) | Relative Intensity (3-MXP) | Relative Intensity (4-MXP) |
| 295 | [M+H]⁺ | High | High | High |
| 264 | [M+H - CH₂O]⁺ | Moderate | Low | Low |
| 204 | [M - C₆H₅CH₂]⁺ | Moderate | Moderate | Moderate |
| 121 | [C₈H₉O]⁺ | High | Moderate | Low |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High | High | High |
Note: Relative intensities are generalized based on typical fragmentation patterns and may vary depending on the specific instrumentation and analytical conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of biaryl compounds using this compound.
-
Reaction Setup: In a clean, dry flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water.
-
Reaction Execution: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Mass Spectrometry Analysis (LC-MS)
This protocol outlines a general procedure for the analysis of the synthesized biaryl compounds.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Employ a C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is typically used for these compounds.
-
Scan Range: Acquire data over a mass range of m/z 50-500.
-
Collision Energy: For tandem mass spectrometry (MS/MS), use a collision energy of 10-40 eV to induce fragmentation.
-
-
Data Analysis: Analyze the acquired data to identify the molecular ion and characteristic fragment ions. Compare the fragmentation pattern with that of known standards or theoretical predictions.
Visualizing Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for synthesis and analysis, and the NMDA receptor signaling pathway, which is relevant to the biological activity of compounds like 2-methoxydiphenidine.
References
Navigating Suzuki-Miyaura Couplings: A Comparative Guide to Alternatives for 2-Methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful and reproducible synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, 2-methoxyphenylboronic acid is a valuable building block. However, its stability and handling can present challenges. This guide provides an objective comparison of this compound with its more stable and increasingly popular alternatives: potassium 2-methoxyphenyltrifluoroborate and this compound MIDA ester.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals. The choice of the organoboron reagent is a critical factor influencing the efficiency, reproducibility, and scalability of these reactions. While this compound is widely used, its susceptibility to protodeboronation and potential for decomposition upon storage can lead to inconsistent results.[1][2] To address these limitations, more robust alternatives have been developed.
This guide delves into a comparative analysis of this compound and its trifluoroborate and MIDA ester derivatives, offering experimental data, detailed protocols, and workflow visualizations to inform reagent selection in organic synthesis.
Performance Comparison: Stability and Reactivity
The primary alternatives to this compound—potassium 2-methoxyphenyltrifluoroborate and this compound MIDA ester—offer significant advantages in terms of stability.[1][3][4] Potassium trifluoroborate salts are crystalline solids that are considerably more stable to air and moisture than their boronic acid counterparts.[1][5] This enhanced stability translates to a longer shelf-life and more reliable stoichiometry in reactions.[6] N-methyliminodiacetic acid (MIDA) boronates are also exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified via silica (B1680970) gel chromatography.[3]
While boronic acids are often considered more reactive, this can be a double-edged sword, leading to undesired side reactions like homocoupling.[2][7] The alternatives, potassium trifluoroborates and MIDA boronates, act as "slow-release" sources of the boronic acid in situ, which can minimize these side reactions and lead to cleaner reaction profiles and higher yields in many cases.[3][6]
The following table presents a comparative summary of the performance of these boron reagents in a representative Suzuki-Miyaura coupling reaction. Note: The experimental data presented is for the analogous (2-Cyano-3-methoxyphenyl)boron reagents coupled with 2-bromoanisole, as direct comparative data for 2-methoxyphenylboron reagents under identical conditions was not available. This data serves as a strong proxy for the expected performance trends.
| Reagent | Coupling Partner | Product | Yield (%) | Reaction Time (h) | Key Advantages |
| This compound (analogue) | 2-Bromoanisole | 2'-Methoxy-6-cyanobiphenyl | 91 | 12 | High reactivity |
| Potassium 2-Methoxyphenyltrifluoroborate (analogue) | 2-Bromoanisole | 2'-Methoxy-6-cyanobiphenyl | 88 | 18 | High stability, ease of handling |
| This compound MIDA Ester (analogue) | 2-Bromoanisole | 2'-Methoxy-6-cyanobiphenyl | 85 | 18 | Exceptional stability, compatible with chromatography |
Data is representative for the analogous (2-Cyano-3-methoxyphenyl)boron reagents and can vary based on specific reaction conditions.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Suzuki-Miyaura cross-coupling reaction using this compound and its alternatives.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 eq.)
-
Anhydrous toluene (B28343) and deionized water (10:1 ratio)
-
Schlenk tube, magnetic stirrer, and oil bath
Procedure:
-
To a Schlenk tube, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.[6]
Protocol 2: Suzuki-Miyaura Coupling of Potassium 2-Methoxyphenyltrifluoroborate with an Aryl Bromide
Materials:
-
Potassium 2-methoxyphenyltrifluoroborate (1.5 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
RuPhos (6 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 eq.)
-
Anhydrous THF and deionized water (9:1 ratio)
-
Schlenk tube, magnetic stirrer, and oil bath
Procedure:
-
In a Schlenk tube, combine potassium 2-methoxyphenyltrifluoroborate, the aryl bromide, and cesium carbonate.
-
Add the palladium catalyst and ligand.
-
Evacuate the tube and backfill with an inert atmosphere (repeat three times).
-
Add the degassed THF/water solvent system via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC/MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[5]
Protocol 3: Suzuki-Miyaura Coupling of this compound MIDA Ester with an Aryl Chloride
Materials:
-
This compound MIDA ester (1.5 eq.)
-
Aryl chloride (1.0 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (8 mol%)
-
Potassium phosphate (K₃PO₄, powdered, 3.0 eq.)
-
Anhydrous THF and deionized water (5:1 ratio)
-
Sealed reaction vial, magnetic stirrer, and heating block
Procedure:
-
In a reaction vial, combine the aryl chloride, this compound MIDA ester, and powdered K₃PO₄.
-
Add the palladium pre-catalyst and ligand.
-
Seal the vial with a Teflon-lined cap, then evacuate and backfill with argon.
-
Add the degassed THF/water solvent system via syringe.
-
Place the vial in a preheated aluminum block at 80-100 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate and pass it through a short plug of Celite, washing with additional solvent.
-
Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography.[3][5]
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying chemical transformation, the following diagrams, generated using Graphviz, illustrate a generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
While this compound remains a useful reagent in organic synthesis, its limitations in terms of stability and handling necessitate the consideration of more robust alternatives. Potassium 2-methoxyphenyltrifluoroborate and this compound MIDA ester have emerged as superior alternatives, offering enhanced stability, ease of handling, and often more consistent and cleaner reaction outcomes. The choice between these reagents will depend on the specific requirements of the synthesis, including the scale of the reaction, the lability of other functional groups present, and the desired purity of the final product. By understanding the comparative performance and having access to reliable experimental protocols, researchers can make more informed decisions to optimize their synthetic strategies and accelerate the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
A Comparative Guide to 2-Methoxyphenylboronic Acid for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the synthesis of complex organic molecules for pharmaceuticals and advanced materials, the choice of appropriate building blocks is critical. Boronic acids have emerged as indispensable reagents, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive benchmark of 2-methoxyphenylboronic acid against other commonly utilized boronic acids, offering a comparative analysis of their performance, supported by available experimental data and detailed experimental protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The reactivity of a boronic acid in a Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) generally enhance the rate of reaction, while electron-withdrawing groups (EWGs) and significant steric hindrance can impede it.
This compound presents an interesting case due to the presence of a methoxy (B1213986) group (-OCH₃) in the ortho position. The methoxy group is moderately electron-donating, which should, in principle, increase the nucleophilicity of the boronic acid and facilitate the transmetalation step in the catalytic cycle. However, its position at the ortho position also introduces steric bulk, which can hinder the approach of the reagent to the palladium center, potentially slowing down the reaction.
To provide a clearer performance benchmark, the following table summarizes the expected reactivity and available experimental data for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner. It is important to note that a direct quantitative comparison under identical experimental conditions is not extensively available in the literature; therefore, some of the presented data is based on the general understanding of substituent effects.
Table 1: Comparative Performance of Selected Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Effect | Expected Reactivity vs. Phenylboronic Acid | Reported Yield (%) [Aryl Halide] |
| This compound | Ortho-methoxy (EDG, Steric hindrance) | Potentially slower due to sterics | 95% [4-bromoacetophenone] |
| Phenylboronic acid | Unsubstituted (Baseline) | Baseline | 98% [4-bromoacetophenone] |
| 4-Methoxyphenylboronic acid | Para-methoxy (EDG) | Faster | 99% [4-bromoanisole] |
| 4-Fluorophenylboronic acid | Para-fluoro (EWG) | Slower | 90% [1-bromo-4-fluorobenzene][1] |
| 3-Aminophenylboronic acid | Meta-amino (EDG) | Faster | 92% [4-bromoanisole] |
Note: The yields are sourced from various experiments and may not be directly comparable due to differing reaction conditions. They serve as a general indicator of performance.
Experimental Protocols
To facilitate reproducible and comparable experimental results, a detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the comparative evaluation of different boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Boronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizing the Process and Comparison
To better understand the workflow and the relationships between the different components of this comparative analysis, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Logical relationship for comparing boronic acids based on their properties.
Conclusion
This compound is a valuable reagent in organic synthesis. While its ortho-methoxy group can be beneficial electronically, the associated steric hindrance may influence its reactivity compared to other boronic acids. For researchers and drug development professionals, the selection of a boronic acid should be guided by a careful consideration of these electronic and steric factors, alongside the specific requirements of the target molecule and the reaction conditions. The provided experimental protocol offers a standardized method for conducting comparative studies to determine the optimal boronic acid for a given Suzuki-Miyaura cross-coupling reaction. Further systematic studies with a broader range of substrates under identical conditions will be invaluable in creating a more definitive performance benchmark.
References
A Comparative Guide to the Kinetic Performance of 2-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of 2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions against other commonly used boronic acid alternatives. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in making informed decisions for reaction optimization and catalyst selection.
Executive Summary
This compound is a valuable reagent in organic synthesis, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the o-methoxyphenyl moiety. Its kinetic behavior is of significant interest as the ortho-methoxy group can exert both electronic and steric effects on the reaction rate. This guide summarizes available kinetic data, provides detailed experimental protocols for kinetic analysis, and visualizes the underlying reaction mechanism and experimental workflows.
Data Presentation: A Comparative Analysis of Reaction Kinetics
| Boronic Acid | Substituent Position | Electronic Effect of Substituent | Steric Hindrance | Observed/Expected Kinetic Impact |
| This compound | ortho | Electron-donating (resonance), Electron-withdrawing (inductive) | High | Complex effects; potential for slower reaction due to steric hindrance, but also potential for rate enhancement through palladium chelation.[1][2] |
| Phenylboronic Acid | - (Unsubstituted) | Neutral | Low | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | para | Electron-donating | Low | Generally faster reaction rates compared to phenylboronic acid due to enhanced transmetalation. |
| 2-Chlorophenylboronic Acid | ortho | Electron-withdrawing | High | Slower reaction rates are expected due to both steric hindrance and the electron-withdrawing nature of the substituent.[1] |
| 4-Acetylphenylboronic Acid | para | Electron-withdrawing | Low | Slower transmetalation and overall reaction rate compared to phenylboronic acid.[3] |
Note: The kinetic performance is highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
For researchers wishing to conduct their own kinetic studies to compare the performance of this compound, the following detailed methodologies for key experiments are provided.
In-situ Reaction Monitoring by ¹H NMR Spectroscopy
This method allows for the direct observation of the disappearance of starting materials and the appearance of the product over time.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound (and other boronic acids for comparison)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., Dioxane-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
In a glovebox, accurately weigh the aryl halide, boronic acid, base, and internal standard into an NMR tube.
-
Add the deuterated solvent to the NMR tube and cap it securely.
-
Take an initial ¹H NMR spectrum (t=0) before the addition of the catalyst.
-
Prepare a stock solution of the palladium catalyst in the deuterated solvent.
-
Inject the catalyst solution into the NMR tube, shake vigorously to ensure mixing, and immediately place the tube in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate and should be determined in a preliminary experiment.[4]
-
Integrate the signals corresponding to a characteristic proton of the starting aryl halide, the product, and the internal standard in each spectrum.
-
Plot the concentration of the starting material and product as a function of time to determine the reaction rate and order.
Kinetic Analysis by UV-Vis Spectroscopy
This technique is useful for monitoring the reaction progress by observing changes in the absorbance of the reaction mixture, particularly if the product has a distinct UV-Vis absorption profile from the starting materials.
Materials and Reagents:
-
Aryl halide
-
This compound (and other boronic acids for comparison)
-
Palladium catalyst
-
Base
-
Solvent (UV-grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of the aryl halide, boronic acid, and base in the chosen solvent.
-
Prepare a separate stock solution of the palladium catalyst.
-
Place a known volume of the substrate stock solution into a quartz cuvette and place it in the spectrophotometer.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
Initiate the reaction by injecting a small, known volume of the catalyst stock solution into the cuvette and mix quickly.
-
Immediately begin recording the UV-Vis spectrum at regular time intervals.
-
Monitor the change in absorbance at a wavelength where the product absorbs strongly and the starting materials have minimal absorbance.
-
Convert the absorbance data to concentration using a previously established calibration curve and plot concentration versus time to determine the reaction kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
To aid in the understanding of the processes involved in the kinetic studies of this compound reactions, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
A Comparative Guide to the Efficacy of Potassium (2-methoxyphenyl)trifluoroborate as a Suzuki-Miyaura Cross-Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potassium (2-methoxyphenyl)trifluoroborate and its corresponding boronic acid, (2-methoxyphenyl)boronic acid, as reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The selection of the organoboron reagent is a critical parameter for the success of C-C bond formation, impacting stability, handling, and reaction efficiency. This document offers a detailed analysis of these two reagents, supported by experimental data, to inform reagent selection in synthetic chemistry.
Executive Summary
Potassium (2-methoxyphenyl)trifluoroborate emerges as a highly stable and versatile alternative to (2-methoxyphenyl)boronic acid for Suzuki-Miyaura cross-coupling reactions. While both reagents are effective in forming biaryl structures, the trifluoroborate salt offers significant advantages in terms of bench-top stability, resistance to protodeboronation, and ease of handling, which can lead to more consistent and reproducible results. In contrast, boronic acids are susceptible to dehydration, forming cyclic boroxines, and can undergo protodeboronation under certain conditions, complicating stoichiometry and potentially reducing yields.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the comparative performance of potassium (2-methoxyphenyl)trifluoroborate and (2-methoxyphenyl)boronic acid in the Suzuki-Miyaura coupling with various aryl bromides. The data is compiled from representative literature to illustrate the efficacy of each reagent under similar reaction conditions.
| Aryl Bromide | Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Potassium (2-methoxyphenyl)trifluoroborate | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92% |
| 4-Bromoanisole | (2-methoxyphenyl)boronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88% |
| 4-Bromobenzonitrile | Potassium (2-methoxyphenyl)trifluoroborate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 85% |
| 4-Bromobenzonitrile | (2-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 81% |
| 1-Bromo-4-nitrobenzene | Potassium (2-methoxyphenyl)trifluoroborate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 78% |
| 1-Bromo-4-nitrobenzene | (2-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 75% |
| 2-Bromotoluene | Potassium (2-methoxyphenyl)trifluoroborate | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 89% |
| 2-Bromotoluene | (2-methoxyphenyl)boronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 84% |
Note: Yields are representative and may vary based on specific reaction conditions, purity of reagents, and scale.
Experimental Protocols
Synthesis of Potassium (2-methoxyphenyl)trifluoroborate from (2-methoxyphenyl)boronic acid
Materials:
-
(2-methoxyphenyl)boronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (B91410) (KHF₂) (3.0 equiv)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
Procedure:
-
In a flask, dissolve (2-methoxyphenyl)boronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Cool the methanolic solution of the boronic acid to 0 °C in an ice bath.
-
Slowly add the KHF₂ solution to the boronic acid solution with vigorous stirring.
-
A white precipitate of potassium (2-methoxyphenyl)trifluoroborate will form.
-
Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the product under vacuum to yield the potassium (2-methoxyphenyl)trifluoroborate as a stable, crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium (2-methoxyphenyl)trifluoroborate (1.2 equiv) or (2-methoxyphenyl)boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Degassed water
Procedure:
-
To a Schlenk flask, add the aryl halide, the organoboron reagent, the palladium catalyst, the ligand (if applicable), and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for synthesis and coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Methoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for reagents like 2-Methoxyphenylboronic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
This compound is an irritant to the eyes, skin, and respiratory system.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
When handling this compound, appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes chemical safety goggles or a face shield, nitrile or neoprene gloves, a lab coat, and closed-toe shoes.[3]
Quantitative Data Summary
While specific occupational exposure limits for this compound are not well-established[1], the following data provides essential physical and hazard information.
| Property | Value | Source |
| Molecular Formula | C₇H₉BO₃ | [4] |
| Molecular Weight | 151.96 g/mol | [4] |
| Appearance | Off-white solid | [1] |
| Melting Point | 105-110 °C | |
| Hazards | Causes skin, eye, and respiratory tract irritation | [1][2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[3] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3][6]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All chemical waste must be properly characterized. Waste this compound should be classified as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, bench paper, and weighing papers, in a designated, clearly labeled, and sealable solid waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a designated, clearly labeled, and sealable liquid waste container.[3]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's guidelines for hazardous waste.[7]
-
Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal by licensed waste carriers.[7][8]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of all personnel.[7]
-
Initial Rinse: In a chemical fume hood, rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). This first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[7]
-
Subsequent Rinses: Depending on institutional guidelines, one or more subsequent rinses may be required.
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling.[7]
Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad or other inert material.[3] Vacuum or sweep up the material and place it into a suitable, sealed container for disposal as solid hazardous waste.[1] Clean the spill area, and provide ventilation.[1]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area.[3] Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 5720-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. laballey.com [laballey.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for 2-Methoxyphenylboronic Acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 2-Methoxyphenylboronic acid (CAS No. 5720-06-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Methoxybenzeneboronic acid, o-Anisylboronic acid |
| CAS Number | 5720-06-9[1] |
| Molecular Formula | CH₃OC₆H₄B(OH)₂ |
| Molecular Weight | 151.96 g/mol [1] |
| Appearance | Off-white to white solid[2] |
| Melting Point | 105-110 °C |
Hazard Identification and First Aid:
This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[2][3][4] Ingestion may lead to gastrointestinal irritation.[2]
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | Respiratory tract irritation.[2] | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4] |
| Skin Contact | Skin irritation.[2][3] | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical advice if irritation occurs.[3][4] |
| Eye Contact | Serious eye irritation.[2][3] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2][3] |
| Ingestion | Gastrointestinal irritation with nausea, vomiting, and diarrhea.[2] | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[5]
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][5] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] | Inspect gloves for integrity before each use. Dispose of contaminated gloves after use.[4] |
| Body Protection | Laboratory coat. | Should be worn at all times and be properly fastened. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be required if ventilation is inadequate or for spill cleanup to avoid inhaling dust.[5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][7]
-
Work Area: Keep the work area clean and free of clutter. Remove all non-essential items.
Step-by-Step Handling Protocol:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Perform weighing operations in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a clean, dry spatula and weighing paper or a weighing boat.
-
Avoid creating dust clouds. If dust is generated, gently clean the area with a damp paper towel (to be disposed of as chemical waste).
-
-
Transferring:
-
When transferring the solid, do so carefully to prevent spillage.
-
If transferring to a reaction vessel, use a powder funnel.
-
-
Dissolving:
-
Add the solid this compound to the solvent slowly while stirring.
-
Be aware of any potential exothermic reactions, although none are specifically noted for dissolution in common laboratory solvents.
-
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and adhere to regulations.
Waste Segregation and Collection:
-
Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[6]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[6]
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, weighing papers, and absorbent pads, in the designated solid hazardous waste container.[6]
-
Liquid Waste: Unused solutions of this compound and rinsates from decontamination should be collected in a designated liquid hazardous waste container. Do not dispose of it down the drain.[6]
Spill Management:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum up the spilled solid, avoiding dust generation.[2]
-
Place the collected material and any contaminated cleaning materials into a sealed bag and then into the solid hazardous waste container.[6]
-
Wipe the area with a damp cloth. The cloth should also be disposed of as solid hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
Decontamination:
-
Glassware and Equipment:
-
Rinse glassware and equipment that have been in contact with this compound with a suitable solvent (e.g., the solvent used in the procedure).
-
Collect the initial rinsate as liquid hazardous waste.
-
Wash the glassware with soap and water.
-
-
Container Disposal: Do not reuse empty containers. Triple rinse the container with an appropriate solvent, collecting the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local and institutional regulations.[5]
References
- 1. This compound | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound 5720-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
